molecular formula C16H14F2N3NaO5S B13401856 Pantoprazole Impurity A

Pantoprazole Impurity A

Cat. No.: B13401856
M. Wt: 421.4 g/mol
InChI Key: PPJKKLJCWYSBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantoprazole Impurity A, also known as Pantoprazole Sulfone, is a pharmacopeial impurity reference standard designated as Pantoprazole Related Compound A in the United States Pharmacopeia (USP) and Pantoprazole BP Impurity A in the British Pharmacopoeia (BP) . This compound is chemically defined as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole and is supplied with a comprehensive Certificate of Analysis (COA) to ensure its identity, purity, and quality for quantitative applications . In pharmaceutical R&D, this impurity is critical for method development, validation, and quality control of the active pharmaceutical ingredient (API) Pantoprazole, a proton pump inhibitor . Its primary research application is as a well-characterized benchmark in chromatographic analysis, such as HPLC, to monitor, identify, and quantify this specific impurity in Pantoprazole sodium bulk drug substances and finished dosage forms . The identification and control of such impurities are mandatory requirements from regulatory authorities to ensure the safety and quality of commercial drugs . This product is an essential tool for supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), as well as for routine quality assurance in commercial manufacturing . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14F2N3NaO5S

Molecular Weight

421.4 g/mol

IUPAC Name

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide

InChI

InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1

InChI Key

PPJKKLJCWYSBLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]

Origin of Product

United States

Foundational & Exploratory

The Chemical Identity of Pantoprazole Impurity A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Pantoprazole (B1678409) Impurity A, a critical process-related impurity in the manufacturing of the proton pump inhibitor, Pantoprazole. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Pantoprazole.

Chemical Structure and Identification

Pantoprazole Impurity A, also known by its pharmacopeial designation Pantoprazole Related Compound A (USP), is the sulfone analogue of Pantoprazole. Its formation is a result of the over-oxidation of the sulfoxide (B87167) moiety in the parent drug molecule during the manufacturing process.

IUPAC Name: 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole[1][2][3][4][5]

Synonyms: Pantoprazole Sulfone, Pantoprazole USP Related Compound A[1][4]

Chemical and Physical Properties:

PropertyValueReference
CAS Number 127780-16-9[1][2][3]
Molecular Formula C16H15F2N3O5S[1][2][3]
Molecular Weight 399.37 g/mol [1][2][3]
Appearance Off-white to pale yellow solid
SMILES O=S(C1=NC2=CC(OC(F)F)=CC=C2N1)(CC3=NC=CC(OC)=C3OC)=O[4]
InChI 1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the pantoprazole sulfide (B99878) intermediate. While in the synthesis of Pantoprazole the reaction is carefully controlled to yield the sulfoxide, the formation of the sulfone (Impurity A) can be promoted for its use as a reference standard. The general synthetic pathway is outlined below.

This compound Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation Starting_Material_1 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole Intermediate Pantoprazole Sulfide (Impurity B) Starting_Material_1->Intermediate NaOH, Water Starting_Material_2 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride Starting_Material_2->Intermediate Impurity_A This compound (Sulfone) Intermediate->Impurity_A Oxidizing Agent (e.g., m-CPBA, H2O2) Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_standard Reference Standard Synthesis Chemical Synthesis (Condensation & Oxidation) Isolation Isolation & Purification (Crystallization/Chromatography) Synthesis->Isolation HPLC Purity Assessment (HPLC-UV) Isolation->HPLC MS Molecular Weight Confirmation (LC-MS) HPLC->MS NMR Structural Elucidation (¹H, ¹³C NMR) MS->NMR Reference_Standard Qualified Reference Standard of this compound NMR->Reference_Standard

References

An In-depth Technical Guide to Pantoprazole Impurity A (CAS Number: 127780-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) Impurity A, identified by the CAS number 127780-16-9, is a significant related substance in the synthesis and metabolic pathway of Pantoprazole, a widely used proton pump inhibitor. Also known as Pantoprazole Sulfone or Pantoprazole USP Related Compound A, this impurity is formed through the over-oxidation of the pantoprazole sulfide (B99878) intermediate during the manufacturing process.[1][2] Furthermore, it is a known metabolite of Pantoprazole, produced in the liver primarily by the cytochrome P450 enzyme CYP3A4.[1] Understanding the properties, synthesis, and biological relevance of Pantoprazole Impurity A is crucial for the quality control of Pantoprazole drug products and for a comprehensive understanding of its pharmacology.

This technical guide provides a detailed overview of the chemical and physical properties, a representative synthesis and purification protocol, and the known biological context of this compound.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Chemical Name 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole[3][4]
Synonyms Pantoprazole Sulfone, Pantoprazole USP Related Compound A[4]
CAS Number 127780-16-9[3]
Molecular Formula C16H15F2N3O5S[3]
Molecular Weight 399.37 g/mol [3]
Appearance Off-White Solid[3]
Solubility Soluble in Methanol[3]
Storage 2-8 °C[3]
Purity (by HPLC) ≥99% (typical for reference standards)[3]
Pharmacokinetic Properties of Pantoprazole Sulfone (in Goats)

The following data was obtained from a study in adult goats after intravenous administration of Pantoprazole.

ParameterValueUnit
Maximum Concentration (Cmax) 0.1µg/mL
Elimination Half-life (t1/2) 0.8hours
Area Under the Curve (AUC) 0.2hr*µg/mL

Experimental Protocols

Synthesis of this compound (Pantoprazole Sulfone)

This protocol describes a representative method for the synthesis of this compound, proceeding through the formation of the pantoprazole sulfide intermediate followed by oxidation.

Step 1: Synthesis of Pantoprazole Sulfide Intermediate

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in an appropriate solvent such as isopropanol.

  • Base Addition: Slowly add an aqueous solution of a base, for example, sodium hydroxide, to the reaction mixture while maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Isolation: Upon completion, the pantoprazole sulfide intermediate can be isolated by precipitation upon addition of water, followed by filtration and drying.

Step 2: Oxidation to this compound (Pantoprazole Sulfone)

  • Dissolution: Dissolve the pantoprazole sulfide intermediate obtained in the previous step in a suitable solvent like dichloromethane (B109758) or acetic acid.

  • Oxidizing Agent: Add a controlled excess of an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA). To favor the formation of the sulfone over the sulfoxide (B87167) (Pantoprazole), a stronger oxidizing agent or harsher reaction conditions (e.g., elevated temperature or longer reaction time) may be employed compared to the synthesis of Pantoprazole itself.

  • Reaction Control: Maintain the reaction temperature, typically between 0°C and room temperature, and monitor the formation of the sulfone product by HPLC.

  • Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent like sodium thiosulfate (B1220275) solution. The reaction mixture is then washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is separated, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Due to the structural similarity between Pantoprazole and its sulfone impurity, their separation can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for obtaining high-purity this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous buffer should be optimized for the best separation.

  • Detection: UV detection at a wavelength of approximately 290 nm is suitable for monitoring the elution of Pantoprazole and its impurities.[5][6]

  • Fraction Collection: Fractions containing the purified this compound are collected based on the chromatogram.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified solid product.

  • Purity Analysis: The purity of the final product should be confirmed by analytical HPLC.

Mandatory Visualizations

Synthesis_Pathway cluster_precursors Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole C Pantoprazole Sulfide A->C Condensation B 2-chloromethyl-3,4-dimethoxypyridine hydrochloride B->C Condensation D This compound (Pantoprazole Sulfone) C->D Oxidation (Over-oxidation)

Caption: Synthetic pathway of this compound.

Metabolic_Pathway cluster_drug Parent Drug cluster_metabolite Metabolite Pantoprazole Pantoprazole ImpurityA This compound (Pantoprazole Sulfone) Pantoprazole->ImpurityA CYP3A4 Mediated Oxidation

Caption: Metabolic formation of this compound.

Experimental_Workflow start Synthesis of Crude Impurity A purification Purification by Preparative HPLC start->purification analysis Purity Analysis by Analytical HPLC purification->analysis characterization Structural Characterization (NMR, MS) analysis->characterization end Pure this compound characterization->end

Caption: General experimental workflow for obtaining pure this compound.

Conclusion

This compound (CAS: 127780-16-9) is a critical molecule in the context of Pantoprazole chemistry and metabolism. Its controlled synthesis and purification are essential for its use as a reference standard in quality control and analytical method development. While it is considered a metabolite with no significant pharmacological activity, its pharmacokinetic profile provides valuable insights into the metabolic fate of Pantoprazole. The information and protocols provided in this guide are intended to support researchers and professionals in the pharmaceutical field in their work with this important compound.

References

An In-depth Technical Guide to the Synthesis Pathway of Pantoprazole Sulfone Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pantoprazole (B1678409) and the concomitant formation of its critical process-related impurity, Pantoprazole Sulfone. Understanding the reaction mechanisms, influential process parameters, and control strategies for this impurity is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction to Pantoprazole and the Sulfone Impurity

Pantoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. Its chemical structure features a substituted benzimidazole (B57391) ring linked to a pyridine (B92270) ring through a sulfoxide (B87167) moiety. The synthesis of Pantoprazole typically involves a two-step process: the condensation of a substituted benzimidazole with a pyridine derivative to form a thioether intermediate, followed by the selective oxidation of the thioether to the desired sulfoxide.

The Pantoprazole Sulfone, also known as Pantoprazole Related Compound A, is a significant impurity that arises from the over-oxidation of the sulfoxide group during the synthesis of Pantoprazole.[1][2] Due to its structural similarity to Pantoprazole, its removal can be challenging, necessitating stringent control over the manufacturing process.[3]

General Synthesis Pathway of Pantoprazole

The most common synthetic route to Pantoprazole involves two primary steps as illustrated below:

Step 1: Condensation to form Pantoprazole Sulfide (B99878)

The synthesis commences with the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent.[4][5]

Step 2: Oxidation to form Pantoprazole

The crucial second step is the oxidation of the resulting thioether intermediate (Pantoprazole Sulfide) to the corresponding sulfoxide (Pantoprazole).[6] This step is critical as it is where the over-oxidation to the sulfone impurity can occur.[1] Various oxidizing agents have been employed for this transformation, with the choice of agent and reaction conditions significantly impacting the impurity profile.[2][6]

Formation of Pantoprazole Sulfone Impurity

The formation of Pantoprazole Sulfone is a direct consequence of the over-oxidation of the desired Pantoprazole (sulfoxide). This competing reaction is influenced by several factors:

  • Choice of Oxidizing Agent: Stronger oxidizing agents or an excess of the oxidizing agent increase the likelihood of sulfone formation. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and sodium hypochlorite (B82951).[5][6]

  • Reaction Temperature: The oxidation reaction is exothermic, and higher temperatures generally lead to an increase in the formation of the sulfone impurity.[3] Maintaining a low and controlled temperature is crucial for minimizing this side reaction.

  • pH of the Reaction Medium: The pH of the reaction mixture can influence the rate of both the desired oxidation and the over-oxidation. Careful control of pH is necessary to optimize the yield of Pantoprazole while minimizing sulfone formation.

The reaction pathway leading to the formation of Pantoprazole and the sulfone impurity is depicted in the following diagram:

Synthesis_Pathway cluster_condensation Step 1: Condensation cluster_oxidation Step 2: Oxidation 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole Pantoprazole Sulfide Pantoprazole Sulfide (Thioether Intermediate) 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->Pantoprazole Sulfide NaOH 2-chloromethyl-3,4-dimethoxypyridine HCl 2-chloromethyl-3,4-dimethoxypyridine HCl 2-chloromethyl-3,4-dimethoxypyridine HCl->Pantoprazole Sulfide Pantoprazole Pantoprazole (Sulfoxide) Desired Product Pantoprazole Sulfide->Pantoprazole Controlled Oxidation [O] Pantoprazole Sulfone Pantoprazole Sulfone (Impurity) Over-oxidation Product Pantoprazole->Pantoprazole Sulfone Over-oxidation [O]

Caption: Synthesis of Pantoprazole and formation of the Sulfone impurity.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of Pantoprazole, with a focus on minimizing the formation of the sulfone impurity.

One-Pot Synthesis of Pantoprazole Substantially Free from Sulfone Impurity

This method describes an efficient, single-pot process for the production of Pantoprazole with very low levels of the sulfone impurity.

Part A: Synthesis of Pantoprazole Sulfide [5]

  • Charge a suitable reaction vessel with 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g) and a solution of sodium hydroxide (40 g) in water (500 mL).

  • Stir the mixture at 25–30 °C until all solids dissolve.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

  • Slowly add the pyridine solution to the reaction vessel over 2-3 hours, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for 5-6 hours and monitor for completion by High-Performance Liquid Chromatography (HPLC).

  • Cool the mixture to 15-20 °C, filter the solid product (Pantoprazole Sulfide), and wash the cake with water.

Part B: In-situ Oxidation to Pantoprazole [5]

  • Prepare a solution of sodium hydroxide in water.

  • Add the wet cake of Pantoprazole Sulfide from the previous step to the sodium hydroxide solution at 0-5 °C.

  • Slowly add a solution of sodium hypochlorite over 2-3 hours, maintaining the temperature at 0-5 °C.

  • Stir the reaction for an additional 1-2 hours at 0-5 °C.

  • Monitor the reaction by HPLC to confirm the conversion of the sulfide and to quantify the levels of Pantoprazole and Pantoprazole Sulfone.

  • Quench any excess hypochlorite with a 5% sodium metabisulfite (B1197395) solution.

  • Adjust the pH of the reaction mixture to 7.5–8.0 with 2M HCl.

  • Extract the aqueous layer with dichloromethane (B109758) (DCM).

  • Combine the organic layers and concentrate under vacuum to obtain the Pantoprazole free base.

Part C: Salt Formation [5]

  • Dissolve the Pantoprazole free base in acetonitrile.

  • Cool the solution to 5–10 °C.

  • Add a solution of sodium hydroxide in water.

  • Stir the mixture and isolate the precipitated Pantoprazole sodium salt by filtration.

Quantitative Data on Sulfone Impurity Formation

The level of Pantoprazole Sulfone impurity is highly dependent on the reaction conditions. The following table summarizes the impact of different parameters on the formation of this impurity.

Oxidizing AgentTemperature (°C)pHSolventSulfone Impurity Level (%)Reference
Peracetic Acid-10 to -5Not specifiedNot specified< 0.1[1]
Peracetic Acid0-5Not specifiedNot specified< 0.05[1]
Sodium Hypochlorite0-57.5-8.0Water/DCMBelow Quantification Limit[7]
Hydrogen Peroxide/Methyl Rhenium TrioxideNot specifiedNot specifiedAcetic Acid/Methylene ChlorideNot specified (High Yield of Sulfone)[8]

Note: The study using Hydrogen Peroxide/Methyl Rhenium Trioxide was aimed at intentionally synthesizing the sulfone impurity as a reference standard.

Experimental Workflow and Quality Control

A robust manufacturing process for Pantoprazole includes several stages with integrated quality control checks to ensure the final product meets the required purity specifications.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage Start Starting Materials - 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole - 2-chloromethyl-3,4-dimethoxypyridine HCl Condensation Condensation Reaction Start->Condensation Oxidation Controlled Oxidation Condensation->Oxidation IPC_Condensation In-Process Control (HPLC) Condensation->IPC_Condensation Workup Reaction Quenching & pH Adjustment Oxidation->Workup IPC_Oxidation In-Process Control (HPLC for Sulfone) Oxidation->IPC_Oxidation Extraction Solvent Extraction Workup->Extraction Crystallization Salt Formation & Crystallization Extraction->Crystallization Final_API_Testing Final API Testing (Purity, Impurity Profile) Crystallization->Final_API_Testing

Caption: General workflow for Pantoprazole synthesis and quality control.

Conclusion

The formation of Pantoprazole Sulfone is an inherent challenge in the synthesis of Pantoprazole. A thorough understanding of the reaction mechanism and the influence of process parameters is crucial for the effective control of this impurity. By implementing optimized reaction conditions, such as low temperatures and the use of appropriate oxidizing agents, and by employing robust in-process and final product quality control measures, manufacturers can consistently produce high-purity Pantoprazole that meets stringent regulatory requirements. This technical guide provides a foundational understanding for researchers and drug development professionals to develop and implement strategies for controlling the Pantoprazole Sulfone impurity.

References

Formation Mechanism of Pantoprazole Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism of Pantoprazole (B1678409) Impurity A, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API), pantoprazole. Understanding the pathways and kinetics of its formation is paramount for developing robust manufacturing processes and ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Pantoprazole and Impurity A

Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its chemical structure features a sulfoxide (B87167) group, which is central to its therapeutic activity but also susceptible to further oxidation. Pantoprazole Impurity A is identified as the corresponding sulfone derivative, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole.[1][2] The presence of this impurity is a key quality attribute that must be carefully controlled during the manufacturing process and throughout the shelf life of the drug substance.

Formation Mechanisms of this compound

This compound is primarily formed through two distinct pathways: as a byproduct during the synthesis of pantoprazole and as a degradation product under stress conditions.

Formation during Synthesis

The synthesis of pantoprazole involves the oxidation of a thioether precursor (Pantoprazole sulfide (B99878) or Impurity B) to the desired sulfoxide (Pantoprazole).[1][2] This oxidation step is the most critical stage where Impurity A is generated due to over-oxidation.[3]

The reaction proceeds as follows:

  • Step 1: Oxidation to Sulfoxide (Pantoprazole): The thioether intermediate is oxidized using a suitable oxidizing agent to form the active pharmaceutical ingredient, pantoprazole.

  • Step 2: Over-oxidation to Sulfone (Impurity A): If the reaction conditions are not carefully controlled, the newly formed sulfoxide (pantoprazole) can undergo further oxidation to form the sulfone derivative, Impurity A.[3]

Several factors can influence the rate of formation of Impurity A during synthesis:

  • Choice of Oxidizing Agent: Stronger oxidizing agents or an excess of the oxidizing agent can increase the likelihood of over-oxidation. Common oxidizing agents used include hydrogen peroxide, peracids, and sodium hypochlorite.[1][2]

  • Reaction Temperature: Higher reaction temperatures generally accelerate the rate of both the desired oxidation and the over-oxidation, leading to increased levels of Impurity A.[3] Studies have shown that carrying out the oxidation at lower temperatures, such as -10 to -5 °C, can significantly minimize the formation of the sulfone impurity.[3]

  • pH of the Reaction Mixture: The pH can influence the stability of pantoprazole and the reactivity of the oxidizing agent. One study demonstrated that adjusting the pH to a specific range of 9.3-9.7 can facilitate the precipitation of the pure pantoprazole sodium salt, leaving the more soluble sulfone impurity in the solution.[3]

Synthesis_Pathway Thioether Pantoprazole Sulfide (Impurity B) Pantoprazole Pantoprazole (Sulfoxide) Thioether->Pantoprazole Oxidation ImpurityA This compound (Sulfone) Pantoprazole->ImpurityA Over-oxidation

Caption: Synthetic pathway of Pantoprazole and the formation of Impurity A.

Formation via Degradation

Pantoprazole is susceptible to degradation under various stress conditions, with oxidative stress being a primary pathway for the formation of Impurity A.[4][5] Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5]

  • Oxidative Degradation: Exposure of pantoprazole to oxidizing agents, such as hydrogen peroxide, leads to the formation of the sulfone impurity as a major degradation product.[4][5]

  • Photolytic Degradation: While less predominant than oxidative degradation, exposure to light can also contribute to the formation of various degradation products, including impurities related to the sulfone structure.

Quantitative Data on Impurity A Formation

The following tables summarize quantitative data gathered from various studies on the formation of this compound under different conditions.

Table 1: Effect of Temperature on Sulfone Impurity Formation during Synthesis [3]

Reaction Temperature (°C)Percentage of Sulfone Impurity (Impurity A)
25-30> 0.5%
10-150.2-0.3%
0-50.1-0.15%
-10 to -5< 0.1%

Table 2: Forced Degradation of Pantoprazole

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Impurities FormedReference
Oxidative3% Hydrogen Peroxide2 hoursRoom Temperature~53%Sulfone (Impurity A)[6]
Oxidative3% Hydrogen Peroxide3 hoursRoom Temperature~67%Sulfone (Impurity A)[6]
Acidic0.01 M HCl60 minRoom Temperature~92%Various degradation products[6]
Alkaline1 M NaOH4 hoursReflux~69%Two major degradation products[6]
ThermalDry Heat24 hours95°C~54%Degradation products[6]

Experimental Protocols

Synthesis of this compound (Sulfone)

This protocol describes a general method for the synthesis of this compound, which can be used for the preparation of a reference standard.

Materials:

Procedure:

  • Dissolve Pantoprazole in a suitable solvent such as dichloromethane.

  • Add a mixture of hydrogen peroxide and acetic acid dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol) to obtain pure this compound.

  • Characterize the synthesized impurity using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[7]

Forced Degradation Study (Oxidative)

This protocol outlines a typical procedure for conducting an oxidative stress study on pantoprazole to generate Impurity A.

Materials:

  • Pantoprazole sodium

  • Hydrogen Peroxide (3% v/v)

  • Methanol (B129727) or other suitable solvent

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 290 nm)

Procedure:

  • Prepare a stock solution of pantoprazole sodium in methanol at a concentration of 1 mg/mL.

  • To a specific volume of the stock solution, add a defined volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2-3 hours).

  • At regular intervals, withdraw aliquots of the solution, dilute with the mobile phase to a suitable concentration, and inject into the HPLC system.

  • Monitor the degradation of pantoprazole and the formation of Impurity A by observing the peak areas in the chromatograms.

  • Calculate the percentage of degradation of pantoprazole and the percentage of Impurity A formed relative to the initial amount of pantoprazole.

Experimental_Workflow cluster_synthesis Synthesis of Impurity A cluster_degradation Forced Degradation Study S1 Dissolve Pantoprazole S2 Add Oxidizing Agent S1->S2 S3 Monitor Reaction S2->S3 S4 Quench & Extract S3->S4 S5 Purify (Chromatography) S4->S5 S6 Characterize S5->S6 D1 Prepare Pantoprazole Solution D2 Add Stressor (e.g., H2O2) D1->D2 D3 Incubate D2->D3 D4 Sample & Analyze (HPLC) D3->D4

Caption: General workflows for synthesis and forced degradation studies.

Conclusion

The formation of this compound is a critical aspect to consider during the development and manufacturing of pantoprazole drug substance. It primarily arises from the over-oxidation of pantoprazole during synthesis and as a degradation product under oxidative stress. By carefully controlling reaction parameters such as temperature, pH, and the choice of oxidizing agent, the formation of this impurity can be minimized. Robust analytical methods are essential for the detection and quantification of Impurity A, ensuring the quality and safety of the final pharmaceutical product. This guide provides a foundational understanding for researchers and professionals working to control impurities in the manufacturing of pantoprazole.

References

Pantoprazole Degradation Pathway: A Technical Guide to the Formation of Impurity A (Pantoprazole Sulfone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the degradation pathway of pantoprazole (B1678409) leading to the formation of Impurity A, identified as pantoprazole sulfone. This guide provides a comprehensive overview of the chemical transformation, quantitative data from forced degradation studies, detailed experimental protocols, and visual representations of the degradation pathway and experimental workflows.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. The stability and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During synthesis and storage, or under stress conditions, pantoprazole can degrade to form various impurities. One of the major degradation products is Pantoprazole Impurity A, which has been identified as pantoprazole sulfone.[1][2] This impurity arises from the over-oxidation of the sulfoxide (B87167) group in the pantoprazole molecule.[3][4] Understanding the conditions and mechanisms leading to the formation of Impurity A is crucial for developing robust manufacturing processes, stable formulations, and accurate analytical methods.

Degradation Pathway: From Pantoprazole to Impurity A

The formation of this compound is a result of the oxidation of the sulfoxide moiety in the pantoprazole molecule to a sulfone. This transformation is considered an "over-oxidation" product because the desired active molecule is the sulfoxide.[3][4] This degradation is particularly prevalent under oxidative and acidic stress conditions.[1][5]

The chemical structures of pantoprazole and Impurity A are presented below:

  • Pantoprazole: 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl ]-1H-benzimidazole

  • Impurity A (Pantoprazole Sulfone): 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl ]-1H-benzimidazole

The degradation pathway can be visualized as a direct oxidation of the sulfur atom in the sulfoxide group.

Pantoprazole Pantoprazole (Sulfoxide) ImpurityA Impurity A (Pantoprazole Sulfone) Pantoprazole->ImpurityA Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂)

Caption: Chemical transformation of Pantoprazole to Impurity A.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods. The formation of Impurity A is a key indicator of pantoprazole degradation under specific stress conditions. The table below summarizes quantitative data from a representative stability-indicating HPLC method development study.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of PantoprazoleMajor Impurities FormedReference
Acid Hydrolysis0.1 M HCl2 hours80°CSubstantialSulfide, Sulfone (Impurity A)[1][5]
Base Hydrolysis0.1 M NaOH2 hours80°CStable-[1][5]
Oxidative30% H₂O₂24 hoursRoom TempSubstantialSulfone (Impurity A)[1][5]
ThermalDry Heat48 hours80°CStable-[1][5]
PhotolyticUV Light7 daysAmbientMinorNot specified[1][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the degradation studies. The following are representative protocols for inducing the degradation of pantoprazole to form Impurity A and the subsequent analytical procedure.

Protocol for Forced Degradation (Oxidative Stress)

This protocol outlines the procedure for the oxidative degradation of pantoprazole using hydrogen peroxide.

Materials:

  • Pantoprazole sodium reference standard

  • Hydrogen peroxide (30% solution)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Pantoprazole Stock Solution: Accurately weigh and dissolve an appropriate amount of pantoprazole sodium in methanol to prepare a stock solution of 1 mg/mL.

  • Degradation: To a 10 mL volumetric flask, add 1 mL of the pantoprazole stock solution. Add 1 mL of 30% hydrogen peroxide solution.

  • Incubation: Keep the flask at room temperature for 24 hours.

  • Sample Preparation for Analysis: After 24 hours, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This section details a typical stability-indicating HPLC method for the separation and quantification of pantoprazole and Impurity A.[1][6]

Chromatographic Conditions:

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 7.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 40% A, 60% B

    • 15-20 min: 40% A, 60% B

    • 20-22 min: Linear gradient to 90% A, 10% B

    • 22-30 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

System Suitability:

  • The resolution between the pantoprazole peak and the Impurity A peak should be greater than 2.0.

  • The tailing factor for the pantoprazole peak should be less than 1.5.

  • The theoretical plates for the pantoprazole peak should be more than 2000.

Visualizations

Degradation Pathway Diagram

The following diagram illustrates the chemical transformation of pantoprazole into its sulfone derivative, Impurity A.

G cluster_pantoprazole Pantoprazole (Sulfoxide) cluster_impurityA Impurity A (Pantoprazole Sulfone) pantoprazole_structure Chemical Structure of Pantoprazole impurityA_structure Chemical Structure of Impurity A pantoprazole_structure->impurityA_structure Over-oxidation Oxidizing_Agent [O] (e.g., H₂O₂)

Caption: Pantoprazole over-oxidation to Impurity A.

Experimental Workflow for Forced Degradation Study

The diagram below outlines the general workflow for conducting a forced degradation study of pantoprazole to identify and quantify Impurity A.

start Start: Pantoprazole Sample stock_solution Prepare Stock Solution (1 mg/mL in Methanol) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 80°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 80°C) stress_conditions->base oxidative Oxidative Degradation (30% H₂O₂, RT) stress_conditions->oxidative thermal Thermal Stress (80°C, Dry Heat) stress_conditions->thermal photolytic Photolytic Stress (UV Light) stress_conditions->photolytic sample_prep Sample Preparation for HPLC (Dilution with Mobile Phase) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photolytic->sample_prep hplc_analysis HPLC Analysis (Quantification of Pantoprazole and Impurity A) sample_prep->hplc_analysis data_analysis Data Analysis and Reporting hplc_analysis->data_analysis

References

Spectroscopic and Structural Elucidation of Pantoprazole Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization, and analytical methodologies for Pantoprazole (B1678409) Impurity A, also known as Pantoprazole Sulfone. This impurity is a critical process-related substance in the manufacturing of Pantoprazole, a widely used proton pump inhibitor. Understanding its formation and having robust analytical methods for its identification and quantification are essential for ensuring the quality, safety, and efficacy of the final drug product.

Chemical Identity and Formation

Pantoprazole Impurity A is chemically identified as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole. It is a known metabolite and a product of the over-oxidation of the pantoprazole sulfoxide (B87167) during the synthesis process.[1][2] Its formation is a critical control point in the manufacturing of Pantoprazole.

Molecular Formula: C₁₆H₁₅F₂N₃O₅S

Molecular Weight: 399.37 g/mol [3]

CAS Number: 127780-16-9[3]

Spectroscopic Data

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the connectivity and chemical environment of the atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Methoxy Protons (-OCH₃)Data not publicly availableData not publicly available
Methylene Protons (-CH₂-)Data not publicly availableData not publicly available
Pyridine Ring ProtonsData not publicly availableData not publicly available
Benzimidazole Ring ProtonsData not publicly availableData not publicly available
Difluoromethoxy Proton (-OCHF₂)Data not publicly availableData not publicly available
Pyridine Ring CarbonsData not publicly availableData not publicly available
Benzimidazole Ring CarbonsData not publicly availableData not publicly available
Methoxy Carbons (-OCH₃)Data not publicly availableData not publicly available
Methylene Carbon (-CH₂-)Data not publicly availableData not publicly available
Difluoromethoxy Carbon (-OCHF₂)Data not publicly availableData not publicly available

Note: Specific chemical shift and coupling constant data for this compound are typically provided with the purchase of a certified reference standard from commercial suppliers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 2: Key Infrared Absorption Bands of this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H StretchData not publicly available
C-H Stretch (Aromatic)Data not publicly available
C-H Stretch (Aliphatic)Data not publicly available
C=O Stretch (Sulfone)Data not publicly available
C=C Stretch (Aromatic)Data not publicly available
C-O Stretch (Ether)Data not publicly available
C-F StretchData not publicly available

Note: A detailed list of IR absorption bands is typically included in the Certificate of Analysis for the reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 3: Mass Spectrometric Data of this compound

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺399.37Molecular Ion
Fragment IonsData not publicly availableStructural Fragments

Note: The fragmentation pattern is dependent on the ionization technique used. The protonated molecular ion is commonly observed with electrospray ionization (ESI) in positive mode.

Experimental Protocols

The acquisition of reliable spectroscopic data requires standardized experimental protocols. The following sections outline typical methodologies for the analysis of this compound.

NMR Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure: A small amount of the purified impurity is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are acquired at a controlled temperature.

IR Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrophotometer.

  • Sample Preparation: The KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Procedure: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrument: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is typically employed.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and analytical workflow for this compound.

This compound Synthesis cluster_synthesis Synthesis Pathway Pantoprazole_Sulfide Pantoprazole Sulfide (Thioether Intermediate) Pantoprazole Pantoprazole (Sulfoxide) Pantoprazole_Sulfide->Pantoprazole Oxidation Impurity_A This compound (Sulfone) Pantoprazole->Impurity_A Over-oxidation

Figure 1. Synthesis Pathway of this compound.

Analytical_Workflow Sample Pantoprazole Bulk Drug Sample Separation Chromatographic Separation (e.g., HPLC) Sample->Separation Detection Detection (e.g., UV, MS) Separation->Detection Isolation Impurity Isolation (if necessary) Detection->Isolation Characterization Spectroscopic Characterization Isolation->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report

Figure 2. Analytical Workflow for Impurity Characterization.

References

An In-depth Technical Guide to the Discovery and Isolation of Pantoprazole Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, isolation, and characterization of degradation products of Pantoprazole (B1678409), a widely used proton pump inhibitor. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. This document details the experimental protocols for forced degradation studies and the analytical methods for the separation and quantification of Pantoprazole and its degradants.

Introduction to Pantoprazole and its Stability

Pantoprazole is a substituted benzimidazole (B57391) derivative that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[1] Its chemical structure, 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is susceptible to degradation under various stress conditions, including acidic and oxidative environments.[2][3] The stability of Pantoprazole is pH-dependent, with increased degradation observed at lower pH values.[4][5] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to elucidate the degradation pathways and to develop stability-indicating analytical methods.[2][6]

Major Degradation Pathways and Products

Pantoprazole undergoes degradation through several pathways, primarily hydrolysis (acid-catalyzed), oxidation, and photolysis.[2] The major degradation products identified include Pantoprazole Sulfone (Impurity A), Pantoprazole Sulfide (Impurity B), Pantoprazole N-Oxide, Pantoprazole Sulfone N-Oxide, and a dimer impurity (Impurity E).[7][8][9][10]

Oxidative Degradation

Oxidation of the sulfoxide (B87167) group in Pantoprazole leads to the formation of Pantoprazole Sulfone (Impurity A), while reduction can result in Pantoprazole Sulfide (Impurity B).[4][11] The pyridine (B92270) ring can also be oxidized to form Pantoprazole N-Oxide .[10][12] A combination of these oxidations can lead to Pantoprazole Sulfone N-Oxide .[13][14]

Acid-Catalyzed Degradation

In acidic conditions, Pantoprazole is known to be labile.[3] The degradation in acidic media can be complex, leading to various products.

Dimerization

Under certain pH conditions (pH ≤ 8), a dimer impurity, referred to as Related Compound E (RC E) , can be formed through a proposed free-radical-cation mechanism.[4][5]

The following diagram illustrates the primary degradation pathways of Pantoprazole.

Pantoprazole_Degradation Pantoprazole Pantoprazole Sulfone Pantoprazole Sulfone (Impurity A) Pantoprazole->Sulfone Oxidation Sulfide Pantoprazole Sulfide (Impurity B) Pantoprazole->Sulfide Reduction N_Oxide Pantoprazole N-Oxide Pantoprazole->N_Oxide Oxidation Dimer Dimer Impurity (RC E) Pantoprazole->Dimer pH ≤ 8 Sulfone_N_Oxide Pantoprazole Sulfone N-Oxide Sulfone->Sulfone_N_Oxide Oxidation N_Oxide->Sulfone_N_Oxide Oxidation

Caption: Primary degradation pathways of Pantoprazole under various stress conditions.

Quantitative Analysis of Forced Degradation Studies

Forced degradation studies are performed to understand the stability of Pantoprazole under various stress conditions. The extent of degradation is typically quantified using stability-indicating HPLC methods. The tables below summarize the quantitative data from representative forced degradation studies.

Table 1: Summary of Pantoprazole Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% DegradationMajor Degradation ProductsReference(s)
Acid Hydrolysis 1 M HCl8 hours80°CSubstantialSulfide[2][11]
0.1 M HCl~10 minRoom Temp.Total-[5]
0.05 M HCl30 minRoom Temp.~86%-[5]
0.01 M HCl60 minRoom Temp.~92%-[5]
Alkaline Hydrolysis 1 M NaOH8 hours80°CStable-[2][11]
Oxidative 3-30% H₂O₂48 hoursRoom Temp.SubstantialSulfone[2][11]
Thermal Solid Drug1 month60°CStable-[2]
Photolytic Sunlight15 daysAmbientMiniscule-[2]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis and isolation of degradation products.

Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines and is a general procedure that may require optimization.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Pantoprazole in methanol (B129727) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

  • Mix a known volume of the stock solution with 1 M hydrochloric acid.

  • Heat the solution at 80°C for 8 hours.

  • Cool the solution and neutralize it with an equivalent amount of 1 M sodium hydroxide.

  • Dilute to the final concentration with the mobile phase.

3. Alkaline Hydrolysis:

  • Mix a known volume of the stock solution with 1 M sodium hydroxide.

  • Heat the solution at 80°C for 8 hours.

  • Cool the solution and neutralize it with an equivalent amount of 1 M hydrochloric acid.

  • Dilute to the final concentration with the mobile phase.

4. Oxidative Degradation:

  • Mix a known volume of the stock solution with 3-30% hydrogen peroxide.

  • Keep the solution at room temperature for 48 hours.

  • Dilute to the final concentration with the mobile phase.

5. Thermal Degradation:

  • Keep the solid Pantoprazole powder in an oven at 60°C for one month.

  • Alternatively, heat a solution of the drug.

  • Dissolve and dilute the stressed sample to the final concentration.

6. Photolytic Degradation:

  • Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight for 15 days.

  • Prepare a control sample stored in the dark.

  • Dilute the exposed sample to the final concentration.

The following workflow diagram illustrates the forced degradation process.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 80°C, 8h) Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Alkali Alkaline Hydrolysis (1M NaOH, 80°C, 8h) Alkali->Analysis Oxidative Oxidative Degradation (3-30% H2O2, RT, 48h) Oxidative->Analysis Thermal Thermal Degradation (Solid, 60°C, 1 month) Thermal->Analysis Photolytic Photolytic Degradation (Sunlight, 15 days) Photolytic->Analysis Stock Pantoprazole Stock Solution (1 mg/mL in Methanol) Stock->Acid Stock->Alkali Stock->Oxidative Stock->Thermal Stock->Photolytic Isolation Isolation of Degradation Products (e.g., Preparative HPLC) Analysis->Isolation

Caption: General workflow for forced degradation studies of Pantoprazole.

Analytical Method for Separation and Quantification

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the analysis of Pantoprazole and its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column Hypersil ODS C18 (125 x 4.0 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
40
45
50
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL
This is an exemplary method and may require optimization.[11][15][16]
Isolation of Degradation Products

For the structural elucidation of unknown degradation products, isolation is a critical step. Preparative HPLC is a suitable technique for this purpose. The analytical HPLC method can be scaled up to a preparative method by using a larger column and a higher flow rate. The fractions corresponding to the degradation product peaks are collected, and the solvent is evaporated to obtain the isolated impurity.

Structural Elucidation

The structures of the isolated degradation products are typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying components in a complex mixture.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

The logical relationship for identifying an unknown degradation product is depicted in the following diagram.

Structure_Elucidation_Logic Start Unknown Peak in Chromatogram LCMS LC-MS Analysis Start->LCMS Isolation Isolate the Compound (Preparative HPLC) Start->Isolation MW Determine Molecular Weight (m/z) LCMS->MW Fragmentation Analyze Fragmentation Pattern (MS/MS) LCMS->Fragmentation Structure Propose Structure MW->Structure Fragmentation->Structure NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR IR IR Spectroscopy Isolation->IR NMR->Structure IR->Structure Confirmation Confirm Structure (e.g., Synthesis and Co-injection) Structure->Confirmation

Caption: Logical workflow for the structural elucidation of an unknown degradation product.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of Pantoprazole degradation products. A thorough understanding of the degradation pathways, coupled with robust analytical methods for separation and quantification, is paramount for the development of stable and safe pharmaceutical products. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

Pantoprazole Impurity A: A Comprehensive Guide to Reference Standard Availability and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the availability of Pantoprazole (B1678409) Impurity A reference standards, their sources, and the analytical methodologies crucial for its identification and quantification. This document is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of pantoprazole-related pharmaceutical products.

Introduction to Pantoprazole Impurity A

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is a significant process-related impurity and potential degradant of Pantoprazole, a widely used proton pump inhibitor.[1][2] Its effective identification and control are paramount to ensure the safety, efficacy, and regulatory compliance of Pantoprazole drug products. The availability of a well-characterized reference standard for this compound is therefore essential for accurate analytical testing.

Availability and Sources of this compound Reference Standard

This compound reference standard is available from several reputable suppliers, including pharmacopoeial bodies and specialized chemical providers. These standards are crucial for method development, validation, and routine quality control testing.[3]

Pharmacopoeial Status:

This compound is recognized by major pharmacopoeias, ensuring its importance in the quality assessment of Pantoprazole. It is officially listed as:

  • British Pharmacopoeia (BP): this compound[4][5]

  • European Pharmacopoeia (EP): Pantoprazole EP Impurity A[1][2][6][7]

  • United States Pharmacopeia (USP): Pantoprazole Related Compound A[1][6][7]

The CAS number for this compound is 127780-16-9 .[1][4][8] Common synonyms include Pantoprazole Sulfone.[1][6][7]

Commercial Suppliers:

A comprehensive list of commercial suppliers offering this compound reference standards is provided below. Most suppliers provide a Certificate of Analysis (CoA) and detailed characterization data, which may include ¹H-NMR, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA).[6]

SupplierProduct NameCatalogue NumberAdditional Information
LGC Standards (distributor for BP) This compoundBP 1198Supplied as a British Pharmacopoeia Chemical Reference Substance (BPCRS). Pack size is typically 25 mg.[4][5]
SynZeal Research Pantoprazole EP Impurity ANot specifiedProvides CoA and analytical data.[1]
Veeprho Pantoprazole EP Impurity ANot specifiedAdheres to USP, EMA, JP, and BP guidelines. Accompanied by a Structure Elucidation Report (SER).[2]
Simson Pharma Limited Pantoprazole EP Impurity ANot specifiedAccompanied by a Certificate of Analysis.[9]
Pharmaffiliates Pantoprazole - Impurity APA1605010Provides high purity reference standard.[8][10]
GLP Pharma Standards Pantoprazole EP Impurity AGL-P0202Supplied with CoA, ¹H-NMR, MASS, HPLC, IR, and Potency by TGA.[6]
SynThink Research Chemicals Pantoprazole EP Impurity ASA29101Provides comprehensive characterization data and CoA.
Chemicea Pharmaceuticals Pantoprazole EP Impurity ANot specifiedImpurity standard of Pantoprazole.[7]
Anant Pharmaceuticals Pvt. Ltd. Pantoprazole EP Impurity ANot specifiedManufacturer and supplier in India.[11]
Opulent Pharma Pantoprazole EP Impurity ANot specifiedIn-stock inventory.[12]

Experimental Protocols: Analytical Methodologies

The quantification and identification of this compound are predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The following section details a typical HPLC method synthesized from various pharmacopoeial monographs and scientific literature.

A. HPLC Method for the Determination of Pantoprazole and its Related Substances (including Impurity A)

This method is a representative protocol for the separation and quantification of Pantoprazole and its impurities.

1. Chromatographic Conditions:

  • Column: A common choice is a C18 column, such as Hypersil ODS (250 x 4.6 mm, 5 µm particle size).[1][4]

  • Mobile Phase: A gradient elution is typically employed.

  • Gradient Program: A time-based gradient program should be developed to ensure adequate separation of all impurities. For example, a gradient could start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Detection: UV detection at 290 nm.[1][2][4]

  • Column Temperature: Ambient or controlled at 30°C or 40°C.[2]

  • Injection Volume: 20 µL.[1]

2. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v) or a mixture of acetonitrile and water (1:1) is often used.[1][13]

  • Standard Solution (Impurity A): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Pantoprazole drug substance or product in the diluent to a specified concentration.

  • System Suitability Solution: A solution containing known concentrations of Pantoprazole and this compound is prepared to verify the performance of the chromatographic system. The resolution between the peaks of Pantoprazole and Impurity A is a critical system suitability parameter.[2][5]

3. System Suitability:

The system is deemed suitable for use if the resolution between the Pantoprazole and Impurity A peaks is greater than a specified value (e.g., >1.5 or >2.0) and the relative standard deviation (RSD) for replicate injections of the standard solution is within acceptable limits (e.g., <10%).[2]

4. Analysis:

Inject equal volumes of the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas.

5. Calculation:

The amount of this compound in the sample is calculated by comparing the peak area of Impurity A in the sample chromatogram with the peak area of Impurity A in the standard chromatogram.

Visualization of Procurement and Utilization Workflow

The following diagram illustrates the logical workflow for procuring and utilizing a this compound reference standard in a pharmaceutical quality control setting.

G Workflow for Procurement and Utilization of this compound Reference Standard cluster_procurement Procurement Phase cluster_utilization Utilization Phase identify_need Identify Need for This compound Reference Standard research_suppliers Research Pharmacopoeial and Commercial Suppliers identify_need->research_suppliers select_supplier Select Supplier based on Certification, Purity, and Cost research_suppliers->select_supplier place_order Place Order and Obtain Documentation (CoA) select_supplier->place_order receive_standard Receive and Log Reference Standard place_order->receive_standard prepare_solutions Prepare Standard and System Suitability Solutions receive_standard->prepare_solutions method_validation Analytical Method Development/Validation prepare_solutions->method_validation routine_qc Routine Quality Control Testing prepare_solutions->routine_qc method_validation->routine_qc data_analysis Data Analysis and Impurity Quantification routine_qc->data_analysis reporting Reporting and Documentation data_analysis->reporting

Caption: Procurement and utilization workflow for this compound.

This guide provides a foundational understanding for professionals working with Pantoprazole. For specific applications, it is imperative to consult the relevant pharmacopoeial monographs and internal standard operating procedures.

References

Navigating the Pharmacopeial Landscape: A Technical Guide to Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Pharmacopeial Status of Pantoprazole (B1678409) Impurity A in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP)

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacopeial standards for Pantoprazole Impurity A. This critical impurity, chemically identified as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Understanding its control strategies is paramount for ensuring the quality, safety, and efficacy of pantoprazole drug substances and products.

Introduction to Pantoprazole and Its Impurities

Pantoprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The manufacturing process and degradation pathways of pantoprazole can lead to the formation of various impurities. Among these, this compound, also known as Pantoprazole Sulfone, is a significant process-related impurity and a metabolite. Its effective control is a key aspect of regulatory compliance and quality assurance in the pharmaceutical industry.

Pharmacopeial Status and Acceptance Criteria

Both the USP and the EP have established monographs for Pantoprazole Sodium that include specific requirements for the control of this compound. The acceptance criteria for this impurity are summarized in the table below, offering a clear comparison of the standards set by these two major pharmacopeias.

ParameterUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Impurity Name Pantoprazole Related Compound AThis compound
Chemical Name 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
CAS Number 127780-16-9127780-16-9
Acceptance Criterion Not more than 0.20%Specified impurity with a defined limit in the monograph

Experimental Protocols for Impurity Determination

The quantification of this compound in both the USP and EP is carried out using a High-Performance Liquid Chromatography (HPLC) method. While the fundamental principles are similar, there are specific differences in the methodologies.

United States Pharmacopeia (USP) - Organic Impurities, Test 1

The USP monograph for Pantoprazole Sodium outlines a gradient HPLC method for the determination of related compounds, including Impurity A.

Chromatographic System:

  • Column: A 4.6-mm × 15-cm column containing 5-µm packing L1.

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: Approximately 1.0 mL per minute.

  • Detector: UV at 290 nm.

  • Injection Volume: Approximately 20 µL.

System Suitability:

The system suitability is established by ensuring adequate resolution between pantoprazole and its related compounds, and by meeting specific requirements for peak tailing and replicate injection precision.

European Pharmacopoeia (EP) - Related Substances

The EP monograph for Pantoprazole Sodium Sesquihydrate also specifies a gradient HPLC method for the analysis of related substances.

Chromatographic System:

  • Column: A 4.6-mm × 15-cm column containing 5-µm packing L1.

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 290 nm.

  • Injection Volume: 20 µL.

System Suitability:

The EP requires the use of a resolution solution to ensure the separation of critical peak pairs, including pantoprazole and its specified impurities.

Logical Workflow for Pharmacopeial Analysis

The following diagram illustrates the logical workflow for the pharmacopeial analysis of this compound, from sample preparation to the final determination of compliance.

Pharmacopeial_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_compliance Compliance Evaluation SamplePrep Weigh and dissolve Pantoprazole Sodium sample Injection Inject Sample and Standard Solutions into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard solution of Pantoprazole and Impurity A (if required) StandardPrep->Injection ResolutionSol Prepare System Suitability (Resolution) Solution SystemSuitability Perform System Suitability Test ResolutionSol->SystemSuitability SystemSuitability->Injection If suitable Chromatogram Record Chromatograms Injection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Percentage of This compound Integration->Calculation Comparison Compare result with pharmacopeial limit Calculation->Comparison Pantoprazole_Mechanism Pantoprazole Pantoprazole (prodrug) ParietalCell Gastric Parietal Cell Pantoprazole->ParietalCell Absorption AcidicCanaliculus Acidic Canaliculus (pH < 4) ParietalCell->AcidicCanaliculus Accumulation ActiveForm Active Sulfenamide Metabolite AcidicCanaliculus->ActiveForm Acid-catalyzed conversion ProtonPump H+/K+ ATPase (Proton Pump) ActiveForm->ProtonPump Covalent Inhibition H_ion H+ ProtonPump->H_ion Secretion GastricLumen Gastric Lumen H_ion->GastricLumen

Methodological & Application

Application Note: HPLC Analytical Method for the Quantification of Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Pantoprazole (B1678409) Impurity A in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control, ensuring the safety and efficacy of pantoprazole products.

Pantoprazole, a proton pump inhibitor, can contain various impurities stemming from its synthesis or degradation.[1] Pantoprazole Impurity A, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key related substance that requires careful monitoring. The described HPLC method provides high resolution and sensitivity for the separation and quantification of this specific impurity.[2][3]

The method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier, allowing for the effective separation of this compound from the active pharmaceutical ingredient (API) and other related substances.[4] UV detection at 290 nm is employed for quantification.[2][4] Method validation has been performed in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[2][5]

Quantitative Data Summary

The performance characteristics of the HPLC method for the quantification of this compound are summarized below.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnHypersil ODS, C18 (125 x 4.0 mm, 5 µm)
Mobile Phase A0.01 M Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 7.0 with Orthophosphoric Acid)[6]
Mobile Phase BAcetonitrile[6]
Gradient ElutionTime (min): 0-40 (A:B 80:20 -> 20:80), 40-45 (A:B 20:80 -> 80:20), 45-50 (A:B 80:20)[2]
Flow Rate1.0 mL/min[2][4]
Column Temperature40°C[2][6]
Detection Wavelength290 nm[2][4][6]
Injection Volume20 µL[1]
DiluentMobile Phase A and Acetonitrile in the ratio of 80:20 (v/v)[6]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Pantoprazole & Impurity A)≥ 2.0[2]
Tailing Factor (Pantoprazole)≤ 2.0[7]
Theoretical Plates (Pantoprazole)> 2000
Relative Standard Deviation (RSD)≤ 2.0% for six replicate injections

Table 3: Method Validation Data

ParameterResult
Linearity (r²)> 0.999[2][4]
Accuracy (% Recovery)97.6 - 105.8%[3]
Precision (RSD)< 2.0%
Limit of Detection (LOD)0.043 - 0.047 µg/mL[4]
Limit of Quantification (LOQ)0.13 - 0.14 µg/mL[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup prep->hplc Prepare solutions equilibrate Column Equilibration hplc->equilibrate Set parameters inject Sample/Standard Injection equilibrate->inject Achieve stable baseline separate Chromatographic Separation inject->separate Introduce sample detect UV Detection at 290 nm separate->detect Elute components data Data Acquisition and Integration detect->data Generate chromatogram quant Quantification of Impurity A data->quant Integrate peaks report Result Reporting quant->report Calculate concentration

Caption: HPLC analysis workflow for this compound.

Detailed Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.01 M Potassium Dihydrogen Phosphate Buffer, pH 7.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[6] Adjust the pH to 7.0 with a dilute solution of orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.[6]

2. Preparation of Standard Solutions

  • Impurity A Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 1 µg/mL): Dilute 1.0 mL of the Impurity A Stock Solution to 100 mL with the diluent.

3. Preparation of Sample Solution

  • Pantoprazole Bulk Drug: Accurately weigh about 50 mg of the pantoprazole sample into a 50 mL volumetric flask.[2] Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.

  • Pantoprazole Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of pantoprazole, into a 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

4. Chromatographic Procedure

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform six replicate injections of the Working Standard Solution to check for system suitability. The acceptance criteria in Table 2 must be met.

  • Inject the prepared sample solutions in duplicate.

  • After the analysis, wash the column with a suitable solvent mixture (e.g., acetonitrile/water 80:20 v/v) for at least 30 minutes.

5. Calculation

Calculate the percentage of this compound in the sample using the following formula:

% Impurity A = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity_sample = Peak area of Impurity A in the sample chromatogram

  • Area_impurity_standard = Average peak area of Impurity A in the standard chromatogram

  • Conc_standard = Concentration of Impurity A in the Working Standard Solution (µg/mL)

  • Conc_sample = Concentration of Pantoprazole in the Sample Solution (µg/mL)

This detailed application note and protocol provide a robust framework for the accurate quantification of this compound, supporting the quality assessment of pantoprazole active pharmaceutical ingredients and finished products.

References

Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Pantoprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Pantoprazole and its potential impurities. The developed method is stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its key process-related impurities and degradation products. This rapid analysis, with a runtime of less than 10 minutes, is suitable for routine quality control, stability studies, and impurity profiling in both bulk drug substances and finished pharmaceutical formulations. The method demonstrates excellent linearity, accuracy, and precision, adhering to the guidelines of the International Council for Harmonisation (ICH).

Introduction

Pantoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders.[1] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method is crucial for the monitoring and control of these impurities. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, shorter analysis times, and reduced solvent consumption.[2] This application note details a validated UPLC method specifically developed for the comprehensive analysis of Pantoprazole and its related substances.

Experimental

Materials and Reagents
  • Pantoprazole Sodium reference standard and impurity standards (e.g., Pantoprazole Sulfide, Pantoprazole Sulfone) were of pharmaceutical grade.

  • Acetonitrile and Methanol (HPLC grade) were purchased from a reputable supplier.

  • Di-Basic Ammonium Phosphate and Orthophosphoric acid (analytical grade) were used for buffer preparation.

  • High-purity water was generated using a Milli-Q water purification system.

Instrumentation

An Acquity UPLC system (Waters) equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector was used for method development and validation. Data acquisition and processing were performed using Empower 3 software.

Chromatographic Conditions

A summary of the optimized UPLC method parameters is presented in Table 1.

Table 1: Optimized UPLC Method Parameters

ParameterCondition
Column Waters Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)[3][4]
Mobile Phase A 0.01 M Di-Basic Ammonium Phosphate buffer, pH adjusted to 7.5 with Orthophosphoric acid[3][4]
Mobile Phase B Acetonitrile:Methanol (70:30, v/v)[3][4]
Gradient Program See Table 2
Flow Rate 0.4 mL/min[3][4]
Column Temperature 30°C
Injection Volume 3.5 µL[5][6]
Detection Wavelength 290 nm[3][4][5][6][7]
Run Time 8 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
2.06040
5.04060
6.02080
6.58515
8.08515

Protocols

Standard Solution Preparation
  • Pantoprazole Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Pantoprazole Sodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (85:15, v/v).

  • Impurity Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each impurity standard into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the same diluent as the Pantoprazole stock solution.

  • Working Standard Solution (100 µg/mL Pantoprazole with 1 µg/mL Impurities): Pipette 2.5 mL of the Pantoprazole stock solution and 0.25 mL of each impurity stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation (for a formulation containing 40 mg Pantoprazole)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 40 mg of Pantoprazole and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.22 µm syringe filter.

  • Pipette 5 mL of the filtered solution into a 20 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

Results and Discussion

The developed UPLC method provided excellent separation of Pantoprazole from its known impurities, including Pantoprazole Sulfide and Pantoprazole Sulfone. The chromatogram of a spiked sample is shown in Figure 1.

Table 3: Chromatographic Performance Data

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (USP)
Pantoprazole Sulfone3.80.80-
Pantoprazole 4.75 1.00 4.2
Pantoprazole Sulfide5.91.245.1

The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method demonstrated excellent linearity for Pantoprazole and its impurities with correlation coefficients (r²) > 0.999. The accuracy, determined by spike recovery studies, was within the range of 98.0% to 102.0%. The precision, evaluated by replicate injections, showed a relative standard deviation (RSD) of less than 2.0%. Forced degradation studies demonstrated that the method is stability-indicating, with the degradation products being well-resolved from the main peak and other impurities.[7][8]

Visualizations

UPLC_Method_Development_Workflow A Sample Preparation (Standard and Sample Solutions) C Injection of Sample A->C Diluted Sample B UPLC System Setup (Column, Mobile Phases, Gradient) D Chromatographic Separation B->D Optimized Conditions C->D E Data Acquisition (PDA Detector at 290 nm) D->E Separated Analytes F Data Analysis (Peak Integration, Quantification) E->F Chromatogram G Method Validation (Linearity, Accuracy, Precision) F->G H Reporting G->H

Caption: Workflow for UPLC Method Development and Validation.

Pantoprazole_Degradation_Pathway Panto Pantoprazole (Sulfoxide) Sulfide Pantoprazole Sulfide Panto->Sulfide Reduction Sulfone Pantoprazole Sulfone Panto->Sulfone Oxidation

Caption: Simplified Degradation Pathway of Pantoprazole.

Conclusion

The described UPLC method is rapid, sensitive, and specific for the determination of Pantoprazole and its impurities. The short analysis time and reduced solvent consumption make it a cost-effective and environmentally friendly alternative to traditional HPLC methods. This validated method is well-suited for the quality control and stability assessment of Pantoprazole in the pharmaceutical industry.

References

Application Note: LC-MS/MS Protocol for the Identification of Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

AN-00128

Audience: Researchers, scientists, and drug development professionals in pharmaceutical quality control and analytical development.

Abstract: This document provides a comprehensive and detailed protocol for the identification and quantification of Pantoprazole (B1678409) Impurity A (Sulfone derivative) in bulk drug substances or pharmaceutical formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described is sensitive, specific, and suitable for regulatory submissions and routine quality control.

Introduction

Pantoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, several impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Pantoprazole Impurity A, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is the sulfone derivative of Pantoprazole.[1][2][3][4] Regulatory guidelines necessitate the use of highly sensitive and specific analytical methods for the detection and quantification of such impurities.

This application note details a robust LC-MS/MS method that leverages the high selectivity of Multiple Reaction Monitoring (MRM) for the unambiguous identification and quantification of this compound.

Experimental Protocol

Materials and Reagents
  • Standards: Pantoprazole and this compound reference standards (available from various pharmacopeial and commercial suppliers).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., Pantoprazole Drug Substance): Accurately weigh 25 mg of the Pantoprazole sample, dissolve in, and dilute to 25 mL with the sample diluent to achieve a 1 mg/mL solution. Further dilution may be necessary to bring the impurity concentration within the calibration range.

LC-MS/MS Instrumentation and Conditions

The following conditions are a general guideline and may require optimization based on the specific instrumentation used.

2.3.1 Liquid Chromatography (LC) System

  • LC System: Agilent 1200 series, Shimadzu Nexera, or equivalent.

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[5][6][7]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate).[8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 40°C.[9][10]

  • Injection Volume: 10 µL.[9][10]

2.3.2 Mass Spectrometry (MS) System

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Agilent 6400 series, or equivalent).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas (CAD): Argon.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS identification of Pantoprazole and its Impurity A.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)
Pantoprazole 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoleC₁₆H₁₅F₂N₃O₄S383.37384.1200.0[11][12]
This compound (Sulfone) 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazoleC₁₆H₁₅F₂N₃O₅S399.37[3][4]400.1216.1

Note: Product ions are typically the most stable and abundant fragments. These values should be confirmed and optimized on the specific instrument being used.

Visualization of Experimental Workflow

The logical flow of the analytical procedure from sample receipt to final data analysis is illustrated below.

LCMSMS_Workflow LC-MS/MS Workflow for Impurity Analysis cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing Standard_Prep Prepare Impurity A Reference Standard (1 ng/mL - 1000 ng/mL) LC_Separation Chromatographic Separation (Reversed-Phase C18) Standard_Prep->LC_Separation Sample_Prep Prepare Pantoprazole Test Sample (1 mg/mL) Sample_Prep->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Peak Area Integration) MS_Detection->Data_Acquisition Data_Analysis Quantification (Comparison to Standard Curve) Data_Acquisition->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a reliable, sensitive, and specific method for the identification and quantification of this compound. The use of MRM ensures high selectivity, minimizing interference from the drug substance matrix and other potential impurities. This method is well-suited for implementation in quality control laboratories for routine analysis and for supporting drug development and stability studies. Proper validation of the method in accordance with ICH guidelines is recommended before its application to ensure its suitability for the intended purpose.[10][13]

References

Application Notes and Protocols for Forced Degradation Studies of Pantoprazole to Generate Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Pantoprazole, with a specific focus on the generation and quantification of Impurity A (Pantoprazole Sulfone). The information herein is intended to guide researchers in establishing the degradation pathways of Pantoprazole, developing stability-indicating analytical methods, and ensuring the quality and safety of pharmaceutical products.

Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion. Like many pharmaceuticals, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its efficacy and safety. Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies help to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and validate the specificity of analytical methods.

One of the primary degradation products of Pantoprazole is Impurity A, also known as Pantoprazole Sulfone. Its chemical name is 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole.[1][2][3] The formation of Impurity A is particularly prominent under oxidative and acidic stress conditions.[1][4][5] This document outlines the protocols to induce the formation of Impurity A and the analytical methods for its quantification.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of Pantoprazole under various stress conditions. The extent of degradation is highly dependent on the specific experimental parameters, including stressor concentration, temperature, and exposure time.

Stress ConditionStressorTemperatureDurationPantoprazole Degradation (%)Impurity A (Sulfone) Formation (%)Other Major Impurities
Acid Hydrolysis 0.01 M HClRoom Temp.60 min~92%[6]SignificantSulfide and others
0.05 M HClRoom Temp.30 min~86%[6]SignificantSulfide and others
1 M HCl80°C8 hoursSubstantialSignificant[1]Sulfide and others[1]
Base Hydrolysis 1 M NaOHReflux4 hours~69%[6]Not a major productOther degradants
0.1 M NaOHRoom Temp.5 days<5%[6]Not a major product-
Oxidative Degradation 3% H₂O₂Room Temp.3 hours~67%[6]Major Product [1][4]Sulfide and others
30% H₂O₂Room Temp.48 hoursSubstantialMajor Product Other degradants
Thermal Degradation Dry Heat95°C24 hours~54%[6]Minor-
Dry Heat70°C24 hours~10%[6]Minor-
Photolytic Degradation UV Light50°C24 hours~36%[6]MinorOther degradants

Experimental Protocols

Protocol 1: Forced Degradation of Pantoprazole

This protocol details the procedures for subjecting Pantoprazole to various stress conditions as per ICH guidelines to induce degradation and generate Impurity A.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of Pantoprazole in methanol (B129727) at a concentration of approximately 1 mg/mL.

1.2. Acid Hydrolysis:

  • To an aliquot of the Pantoprazole stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

  • Heat the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH).

  • Dilute the final solution with the mobile phase to the desired concentration for analysis.

1.3. Alkaline Hydrolysis:

  • To an aliquot of the Pantoprazole stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

  • Heat the mixture at 80°C for 8 hours.

  • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 M hydrochloric acid (HCl).

  • Dilute the final solution with the mobile phase to the desired concentration for analysis.

1.4. Oxidative Degradation (to preferentially generate Impurity A):

  • To an aliquot of the Pantoprazole stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for up to 48 hours, monitoring the degradation periodically.

  • Dilute the final solution with the mobile phase to the desired concentration for analysis.

1.5. Thermal Degradation:

  • Place the solid Pantoprazole powder in an oven at 70°C for an extended period (e.g., one month).

  • Alternatively, heat a solution of Pantoprazole.

  • Dissolve and dilute the stressed sample to the final concentration with the mobile phase for analysis.

1.6. Photolytic Degradation:

  • Expose a solution of Pantoprazole (e.g., 1 mg/mL in methanol) to direct sunlight or a photostability chamber for a specified duration (e.g., 15 days).[7]

  • Protect a control sample from light.

  • Dilute the exposed sample to the desired concentration with the mobile phase for analysis.

Protocol 2: Analytical Method for Quantification of Pantoprazole and Impurity A

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Pantoprazole and its degradation products, including Impurity A.

2.1. Chromatographic Conditions:

  • Column: Hypersil ODS, C18 (125 mm x 4.0 mm, 5 µm particle size) or equivalent.[8]

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 7.0 with orthophosphoric acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-40 min: Mobile Phase A: 80% -> 20%, Mobile Phase B: 20% -> 80%

    • 40-45 min: Mobile Phase A: 20% -> 80%, Mobile Phase B: 80% -> 20%

    • 45-50 min: Mobile Phase A: 80%, Mobile Phase B: 20% (equilibration)

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 40°C.[8]

  • Detection Wavelength: 290 nm.[1][8]

  • Injection Volume: 20 µL.

2.2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a standard solution of Pantoprazole and a certified reference standard of Impurity A in the mobile phase at a known concentration.

  • Sample Solution: Dilute the stressed samples from Protocol 1 with the mobile phase to fall within the linear range of the method.

2.3. System Suitability:

  • Inject a system suitability solution containing Pantoprazole and Impurity A. The resolution between the two peaks should be greater than 2.0.

2.4. Quantification:

  • Calculate the percentage of degraded Pantoprazole and the percentage of Impurity A formed in the stressed samples by comparing the peak areas with those of the unstressed standard solutions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Pantoprazole Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1M HCl, 80°C, 8h) stock->acid base Alkaline Hydrolysis (1M NaOH, 80°C, 8h) stock->base oxidative Oxidative Degradation (3-30% H2O2, RT, 48h) stock->oxidative thermal Thermal Degradation (Dry Heat, 70°C, 1 month) stock->thermal photo Photolytic Degradation (Sunlight, 15 days) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidative->neutralize Dilution thermal->neutralize Dissolution & Dilution photo->neutralize Dilution hplc HPLC Analysis neutralize->hplc quant Quantification of Pantoprazole & Impurity A hplc->quant G pantoprazole Pantoprazole (Sulfoxide) impurity_a Impurity A (Sulfone) pantoprazole->impurity_a Oxidation (e.g., H2O2)

References

Application Notes & Protocols for the Isolation and Purification of Pantoprazole Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation, purification, and quantification of Pantoprazole (B1678409) Sulfone, a principal metabolite and process-related impurity of the proton pump inhibitor Pantoprazole. The protocols outlined below are essential for pharmacokinetic studies, impurity profiling, and quality control during drug development and manufacturing.

Introduction

Pantoprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[1][2] One of the main metabolic pathways is oxidation by CYP3A4, leading to the formation of Pantoprazole Sulfone.[3][4] This compound is also a known process-related impurity that can form during the synthesis of Pantoprazole through over-oxidation of the sulfoxide.[5][6] Therefore, robust analytical methods for its quantification and effective purification strategies are critical for ensuring the safety and efficacy of Pantoprazole formulations.

Pantoprazole Sulfone is recognized as "Pantoprazole Related Compound A" by the United States Pharmacopeia (USP).[7][8] Its presence and concentration must be carefully monitored and controlled in the final active pharmaceutical ingredient (API).[7]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Pantoprazole and its sulfone metabolite in various matrices, including plasma and pharmaceutical formulations.[7][9]

Protocol: Quantification of Pantoprazole and Pantoprazole Sulfone in Plasma

This protocol is adapted from a validated method for the analysis of goat plasma and is suitable for pharmacokinetic studies.[9][10]

Objective: To quantify the concentration of Pantoprazole and Pantoprazole Sulfone in plasma samples.

Materials:

  • Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) or equivalent[9]

  • HPLC system with UV detector

  • Acetonitrile (HPLC grade)[9]

  • Sodium phosphate (B84403) dibasic (0.1 M, pH 7.5)[9]

  • Methanol (HPLC grade)[9]

  • Chloroform[9]

  • Tinidazole (internal standard)[9]

  • Pantoprazole and Pantoprazole Sulfone reference standards[9]

  • Plasma samples

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Plasma Sample (100 µL) s2 Add Internal Standard (Tinidazole, 10 µL of 100 µg/mL) s1->s2 s3 Liquid-Liquid Extraction (add 2 mL Chloroform) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Organic Layer s4->s5 s6 Evaporate to Dryness s5->s6 s7 Reconstitute in 250 µL Mobile Phase s6->s7 h1 Inject 100 µL s7->h1 h2 Isocratic Elution Symmetry C18 Column h1->h2 h4 Flow Rate: 1.0 mL/min h2->h4 h3 Mobile Phase: 0.1 M Sodium Phosphate (pH 7.5): Acetonitrile (64:36, v/v) h3->h2 h5 UV Detection at 290 nm h4->h5 d1 Peak Integration h5->d1 d2 Calibration Curve (Peak Area Ratio vs. Concentration) d1->d2 d3 Quantification d2->d3 cluster_synthesis Synthesis & Oxidation cluster_workup Work-up & Extraction cluster_purification Purification s1 Dissolve Pantoprazole Sulfide in Organic Solvent s2 Controlled Oxidation (e.g., peracetic acid) s1->s2 w1 Add Reaction Mass to NaOH Solution s2->w1 w2 Formation of Sodium Salts of Pantoprazole and Sulfone w1->w2 w3 Unreacted Sulfide remains in Organic Layer w2->w3 w4 Separate Aqueous Layer w3->w4 p1 Add Acetonitrile to Aqueous Layer w4->p1 p2 Adjust pH to 9.3 - 9.7 p1->p2 p3 Selective Precipitation of Pantoprazole p2->p3 p4 Pantoprazole Sulfone remains in Mother Liquor p3->p4 p5 Filter and Collect Pure Pantoprazole p4->p5 Panto Pantoprazole (Sulfoxide) Sulfone Pantoprazole Sulfone Panto->Sulfone CYP3A4 (Oxidation) Demethyl Demethylation Products Panto->Demethyl CYP2C19 (Demethylation) Demethyl->Demethyl Sulfation Sulfation Demethyl->Sulfation

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409) is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders. The manufacturing process of Pantoprazole sodium can result in the formation of several process-related impurities and degradation products.[1][2] The presence of these impurities, even in trace amounts, can affect the quality, safety, and efficacy of the final drug product.[1] Therefore, robust analytical methods are crucial for the separation, identification, and quantification of these impurities to ensure that they are within the acceptable limits set by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][4] This application note details a validated high-performance liquid chromatography (HPLC) method for the analysis of Pantoprazole and its related substances.

Common process-related impurities and degradation products of Pantoprazole include Impurities A (sulfone), B (sulfide), C, D, E (dimer), and F.[4] Forced degradation studies have shown that Pantoprazole is susceptible to degradation under acidic, oxidative, and photolytic conditions, leading to the formation of specific degradants like the sulfide (B99878) and sulfone impurities.[2][5][6]

Experimental Protocols

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is widely employed for the determination of Pantoprazole and its process-related impurities.[5][7] The following protocol is a representative method compiled from various validated procedures.

Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (B52724) (70:30, v/v)[8]
Mobile Phase B 0.01 M Ammonium Acetate buffer with 1 mL/L Triethylamine, pH adjusted to 4.5 with orthophosphoric acid : Acetonitrile (30:70, v/v)[8]
Gradient Elution A time-based gradient from Mobile Phase A to Mobile Phase B is typically used to achieve optimal separation. A common gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar impurities.
Flow Rate 1.0 mL/min[5][7][8]
Column Temperature 30 °C[8]
Detection Wavelength 290 nm[5][7][8]
Injection Volume 20 µL[9]

Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water (1:1, v/v) is commonly used.[10]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent.

  • System Suitability Solution (SSS): A solution containing Pantoprazole and a mixture of key impurities is prepared to verify the performance of the chromatographic system.[3][5] For instance, a solution can be prepared by dissolving about 23 mg of Pantoprazole Sodium and a small, accurate amount of impurity standards in 50 mL of diluent.[7]

  • Sample Solution: Accurately weigh and dissolve the Pantoprazole drug substance or a powdered tablet sample in the diluent to achieve a target concentration.[5]

Method Validation Parameters

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5] Forced degradation studies are performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate specificity.[5][9]

  • Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solutions over a specified concentration range. The correlation coefficient (r²) should be greater than 0.999.[5][8]

  • Accuracy: The accuracy is determined by recovery studies, where a known amount of impurity is spiked into the sample solution. Recoveries are typically expected to be within 95.0% to 105.0%.[9]

  • Precision: The precision of the method is evaluated by performing replicate injections of the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) should be less than 2%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of Pantoprazole and its impurities.

Table 1: Linearity and Range

CompoundRange (µg/mL)Correlation Coefficient (r²)Reference
Pantoprazole0.03 - 2.27> 0.99[9]
Impurity I0.1 - 3> 0.999[8]
Impurity II0.05 - 1.5> 0.999[8]
Impurity III0.1 - 3> 0.999[8]
Impurity IV0.05 - 1.5> 0.999[8]
Impurity V0.1 - 3> 0.999[8]

Table 2: Accuracy (Recovery)

CompoundSpiked Concentration (µg/mL)Recovery (%)Reference
PantoprazoleNot Specified95.0 - 105.0[9]
ImpuritiesNot Specified97.6 - 105.8[8]
ImpuritiesNot Specified97.9 - 103[5]

Table 3: Precision (RSD %)

ParameterRSD (%)Reference
Repeatability< 2.0[9]
Intermediate Precision< 2.0[9]
Overall Precision0.55 - 1.90[8]

Table 4: LOD and LOQ

CompoundLOD (µg/mL)LOQ (µg/mL)Reference
Pantoprazole0.043 - 0.0470.13 - 0.14[5]
Impurities0.099 - 1.48Not Specified[8]

Experimental Workflow and Diagrams

The general workflow for the chromatographic separation of Pantoprazole process-related impurities involves sample preparation, HPLC analysis, and data processing.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing start Weigh Pantoprazole API or Formulation dissolve Dissolve in Diluent start->dissolve sss_prep Prepare System Suitability Solution (SSS) (Pantoprazole + Impurities) start->sss_prep std_prep Prepare Standard Solutions (Pantoprazole & Impurities) start->std_prep inject_sample Inject Sample Solution dissolve->inject_sample inject_sss Inject SSS sss_prep->inject_sss inject_std Inject Standard Solutions std_prep->inject_std check_suitability Check System Suitability (Resolution, Tailing Factor, etc.) inject_sss->check_suitability check_suitability->inject_std If suitable inject_std->inject_sample acquire_data Acquire Chromatograms at 290 nm inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks quantify Quantify Impurities integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for Pantoprazole impurity analysis.

Signaling Pathway of Pantoprazole's Action (for context)

While not directly related to the separation method, understanding the mechanism of action of Pantoprazole provides context for its importance. Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells.

signaling_pathway cluster_cell Gastric Parietal Cell pantoprazole Pantoprazole (Prodrug) active_form Active Sulfenamide Form pantoprazole->active_form Acidic Environment ppi H+/K+ ATPase (Proton Pump) active_form->ppi Inhibits (irreversible) h_ion H+ (Acid) ppi->h_ion Pumps lumen Gastric Lumen h_ion->lumen

Caption: Simplified mechanism of action of Pantoprazole.

The described HPLC method provides a reliable and robust approach for the separation and quantification of process-related impurities in Pantoprazole. The method is specific, linear, accurate, and precise, making it suitable for quality control in pharmaceutical manufacturing. Adherence to validated analytical protocols is essential for ensuring the safety and efficacy of Pantoprazole drug products. Modernization of these methods to UPLC can offer faster analysis times and reduced solvent consumption.[9][11]

References

Application Notes and Protocols for the Use of Pantoprazole Impurity A as a Reference Standard in ANDA Filings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Pantoprazole Impurity A as a reference standard in the analytical method validation and quality control of Pantoprazole drug substances and products, specifically for Abbreviated New Drug Application (ANDA) submissions to the U.S. Food and Drug Administration (FDA).

Introduction

Pantoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[1] For a generic drug product to be approved, an ANDA must demonstrate that the generic is equivalent to the Reference Listed Drug (RLD) in terms of quality, safety, and efficacy.[2] A critical aspect of this is the impurity profile. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1][3]

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, is also referred to as Pantoprazole Sulfone or Pantoprazole Related Compound A in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][4] As a specified impurity, its identification, quantification, and control are mandatory for ANDA submissions. The use of a well-characterized reference standard for this compound is essential for the validation of analytical methods and for routine quality control testing.[3]

Regulatory Framework

The FDA's guidelines for ANDA submissions, particularly concerning impurities in drug substances and drug products, are based on the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2).[2][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities. For a generic drug, the level of any impurity should ideally not exceed the level observed in the RLD.[5][6] If a new impurity is present or an existing impurity is at a higher level, it must be qualified.

Acceptance Criteria for this compound in ANDA Filing

The acceptance criteria for a specified impurity like this compound in an ANDA should be established based on pharmacopeial limits (if available), levels observed in the RLD, or qualification studies.[6]

ParameterAcceptance CriteriaRegulatory Justification
Identification Threshold > 0.10%ICH Q3A/Q3B
Qualification Threshold > 0.15% or daily intake > 1.0mgICH Q3A/Q3B
Reporting Threshold ≥ 0.05%USP General Chapter <1086>
Proposed Limit in Drug Substance/Product NMT 0.2% (example)Should be justified by comparison with the RLD and batch data.

NMT: Not More Than

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this impurity in Pantoprazole drug substance and drug product.

Materials and Reagents
  • This compound Reference Standard (USP or EP grade)[4]

  • Pantoprazole Reference Standard (USP or EP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dibasic potassium phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Purified water (Milli-Q or equivalent)

Chromatographic Conditions (HPLC Method)

A stability-indicating HPLC method is crucial for separating Pantoprazole from its impurities. The following conditions are a robust starting point based on published methods.[7][8][9]

ParameterCondition
Column Hypersil ODS, C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
40
45
50
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL
Diluent Acetonitrile and 0.1 M Sodium Hydroxide (50:50, v/v)
Preparation of Solutions
  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 100 µg/mL.

  • Pipette 1.0 mL of the Standard Stock Solution of this compound into a 100 mL volumetric flask.

  • Dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL. This corresponds to 0.2% of the nominal sample solution concentration.

  • Accurately weigh about 50 mg of the Pantoprazole drug substance into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a solution with a nominal concentration of 500 µg/mL.

  • Accurately weigh about 25 mg of Pantoprazole Reference Standard and 2.5 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution contains both the active pharmaceutical ingredient (API) and the impurity to check the resolution.[8]

Analytical Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on the Pantoprazole drug substance to demonstrate that the method is stability-indicating. The peak for this compound should be free from interference from other degradants.[7]

  • Linearity: Analyze a series of solutions of this compound over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy (Recovery): Spike the drug product placebo with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.[8]

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a sample spiked with this compound. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be at or below the reporting threshold.[7]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Quantitative Data Summary for Method Validation

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%0.8%
LOD S/N ≥ 30.045 µg/mL
LOQ S/N ≥ 100.135 µg/mL
System Suitability

Before conducting any analysis, the system suitability must be verified.

ParameterAcceptance Criteria
Resolution The resolution between the Pantoprazole peak and the this compound peak should be ≥ 2.0.[8]
Tailing Factor For the Pantoprazole and this compound peaks, the tailing factor should be ≤ 2.0.
Theoretical Plates For the Pantoprazole and this compound peaks, the number of theoretical plates should be ≥ 2000.
RSD of Standard Injections The RSD for replicate injections of the standard solution should be ≤ 2.0%.
Calculation of Impurity Content

The percentage of this compound in the sample is calculated using the following formula:

Where:

  • Area_Impurity_Sample is the peak area of Impurity A in the sample chromatogram.

  • Area_Impurity_Standard is the peak area of Impurity A in the standard chromatogram.

  • Conc_Standard is the concentration of this compound in the standard solution.

  • Conc_Sample is the concentration of Pantoprazole in the sample solution.

Visualizations

ANDA_Impurity_Workflow cluster_0 Reference Standard Management cluster_1 Analytical Method Development & Validation cluster_2 ANDA Submission Activities Procure Procure this compound Reference Standard (USP/EP) Characterize Characterize and Qualify Reference Standard Procure->Characterize Develop Develop Stability-Indicating HPLC Method Characterize->Develop Use as Reference Validate Validate Method per ICH Q2(R1) Develop->Validate Profile Impurity Profiling of Generic vs. RLD Validate->Profile Use Validated Method SetSpec Set Acceptance Criteria Profile->SetSpec Compile Compile Data for ANDA Submission SetSpec->Compile

Caption: Workflow for utilizing this compound Reference Standard in an ANDA filing.

HPLC_Method_Workflow Prep Prepare Mobile Phase, Diluent, Standard, and Sample Solutions Equilibrate Equilibrate HPLC System Prep->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Blank, Standard, and Sample Solutions SST->Inject If SST Passes Acquire Acquire Chromatographic Data Inject->Acquire Process Process Data and Calculate Results Acquire->Process

Caption: High-level workflow for the HPLC analysis of this compound.

Conclusion

The use of a qualified this compound reference standard is fundamental for the successful submission of an ANDA for a generic Pantoprazole product. Adherence to the detailed protocols for analytical method validation and routine testing ensures the generation of accurate and reliable data, which is critical for demonstrating the quality and safety of the generic drug product to regulatory authorities. These application notes provide a robust framework for researchers and drug development professionals to meet these regulatory expectations.

References

Application of NMR Spectroscopy for the Structural Elucidation of Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of Pantoprazole Impurity A, a known process-related impurity and metabolite of the proton pump inhibitor, Pantoprazole. Through a systematic approach employing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, the precise chemical structure of this impurity is confirmed as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole. This document provides detailed experimental protocols, data analysis strategies, and tabulated NMR data to assist researchers, scientists, and drug development professionals in the identification and characterization of this and other related pharmaceutical impurities.

Introduction

Pantoprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various impurities can form, which must be rigorously identified and quantified to ensure the safety and efficacy of the final drug product. This compound, also known as Pantoprazole Sulfone or Pantoprazole USP Related Compound A, is a significant impurity formed by the oxidation of the sulfoxide (B87167) group of the parent drug to a sulfone.[1][2] Its chemical name is 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole, with a molecular formula of C₁₆H₁₅F₂N₃O₅S and a molecular weight of 399.37 g/mol .[3]

NMR spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules, including pharmaceutical impurities.[4] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note outlines a comprehensive NMR-based workflow for the structural confirmation of this compound.

Materials and Methods

Sample Preparation

A reference standard of this compound (approximately 5-10 mg) was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool pipette into a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K. The following experiments were performed:

  • ¹H NMR: A standard single-pulse experiment was used.

  • ¹³C NMR: A proton-decoupled experiment with the Nuclear Overhauser Effect (NOE) was performed.

  • DEPT-135: This experiment was used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to identify direct one-bond proton-carbon correlations.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment was used to identify long-range (2-3 bond) proton-carbon correlations.

Data Presentation

The quantitative data obtained from the 1D and 2D NMR spectra are summarized in the following tables. The numbering scheme used for the assignment of NMR signals is shown in Figure 1.


Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
13.10br s1H-1-NH
8.21d1H5.5H-6'
7.70d1H8.7H-7
7.45d1H2.2H-4
7.15dd1H8.7, 2.4H-6
7.08d1H5.5H-5'
6.95t1H73.55-OCHF₂
4.95s2H-H-7'
3.85s3H-4'-OCH₃
3.80s3H-3'-OCH₃

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmDEPT-135Assignment
155.2-C-5'
152.0-C-2
149.5-C-3a
145.8-C-5
141.2-C-2'
140.5-C-4'
135.0-C-7a
119.8CHC-6'
116.5t (JCF = 258 Hz)5-OCHF₂
115.8CHC-6
111.0CHC-4
108.5CHC-5'
108.2CHC-7
60.5CH₃4'-OCH₃
57.0CH₂C-7'
56.1CH₃3'-OCH₃

Experimental Protocols

Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of DMSO-d₆ containing 0.03% TMS.

  • Instrument Setup: Tune and match the probe for ¹H frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 4.0 s

    • Spectral Width (SW): 20 ppm

    • Transmitter Offset (O1P): Centered on the spectral region of interest.

  • Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup: Tune and match the probe for ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.0 s

    • Spectral Width (SW): 240 ppm

  • Processing: Apply a Fourier transform with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).

Protocol for 2D NMR (COSY, HSQC, HMBC)

Standard pulse programs and parameters were used for the 2D experiments. The spectral widths in both dimensions were optimized to include all relevant signals. The number of scans and increments were adjusted to achieve adequate signal-to-noise and resolution within a reasonable experimental time.

Structure Elucidation Workflow

The structural elucidation of this compound was carried out following a logical workflow, as depicted in the diagrams below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Sample This compound Reference Standard Solvent DMSO-d6 with TMS Sample->Solvent Dissolution Dissolution & Filtration Solvent->Dissolution NMR_Tube Sample in NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR & DEPT-135 NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env Carbon_Types Carbon Types (CH, CH2, CH3, Cq) C13_NMR->Carbon_Types HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Structure_Confirmation Structure Confirmation Proton_Env->Structure_Confirmation Carbon_Types->Structure_Confirmation HH_Connectivity->Structure_Confirmation CH_Connectivity->Structure_Confirmation Long_Range_Connectivity->Structure_Confirmation Final_Structure Final_Structure Structure_Confirmation->Final_Structure Final Structure of This compound

Caption: Experimental workflow for the structural elucidation of this compound using NMR spectroscopy.

logical_relationships cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_structural_info Derived Structural Information H1 1H NMR Proton_Info Proton Chemical Shifts & Coupling Constants H1->Proton_Info C13 13C NMR Carbon_Info Carbon Chemical Shifts & Multiplicities C13->Carbon_Info DEPT DEPT-135 DEPT->Carbon_Info COSY COSY HH_Corr H-H Correlations (Spin Systems) COSY->HH_Corr HSQC HSQC CH_Corr One-Bond C-H Correlations HSQC->CH_Corr HMBC HMBC Long_Range_Corr Multi-Bond C-H Correlations (Connectivity of Fragments) HMBC->Long_Range_Corr Final_Structure Complete Structure of Impurity A Proton_Info->Final_Structure Carbon_Info->Final_Structure HH_Corr->Final_Structure CH_Corr->Final_Structure Long_Range_Corr->Final_Structure

Caption: Logical relationships between NMR experiments and derived structural information for impurity elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers and scientists involved in the quality control and development of pharmaceutical products. This systematic NMR approach ensures the accurate identification of impurities, contributing to the overall safety and efficacy of the drug.

Disclaimer: The NMR spectral data presented in Tables 1 and 2 are representative and compiled based on the analysis of the known chemical structure of this compound and publicly available data for structurally similar compounds. While every effort has been made to ensure accuracy, this data has not been independently generated from a physical sample for this application note. For definitive analysis, it is recommended to acquire experimental data on a certified reference standard.

References

Application Note: Characterization of Pantoprazole Degradation Products Using FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole, a proton pump inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. This application note provides a detailed protocol for conducting forced degradation studies on Pantoprazole and subsequently characterizing the resulting degradants using Fourier Transform Infrared (FTIR) spectroscopy. FTIR analysis serves as a rapid and non-destructive technique to identify functional group changes, providing crucial information for stability studies and quality control in drug development.

Introduction

Pantoprazole is a benzimidazole (B57391) derivative that effectively suppresses gastric acid secretion. However, it is known to be unstable in acidic environments and susceptible to oxidation and photolysis.[1] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1] The primary degradation pathways for Pantoprazole include hydrolysis, oxidation, and photolysis, which can lead to the formation of impurities such as Pantoprazole sulfide, Pantoprazole sulfone, and Pantoprazole N-oxide.[1]

While High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of these degradation products, FTIR spectroscopy offers a complementary and rapid method for the structural characterization of isolated degradants.[1] By analyzing changes in the vibrational frequencies of functional groups, FTIR can confirm the chemical transformations that occur during degradation.

Data Presentation

The following table summarizes the expected characteristic FTIR absorption bands for Pantoprazole and its major degradation products. These values are illustrative and may vary slightly based on the specific experimental conditions and the physical state of the sample.

Functional GroupPantoprazole (cm⁻¹)Pantoprazole Sulfide (cm⁻¹)Pantoprazole Sulfone (cm⁻¹)Pantoprazole N-oxide (cm⁻¹)Expected Change Upon Degradation
N-H Stretch ~3400~3400~3400~3400Minimal change
C-H Stretch (Aromatic) ~3100~3100~3100~3100Minimal change
C-H Stretch (Aliphatic) 2800-30002800-30002800-30002800-3000Minimal change
C=N Stretch ~1630~1630~1630~1630Minimal change
C=C Stretch (Aromatic) 1400-16001400-16001400-16001400-1600Minimal change
S=O Stretch (Sulfoxide) ~1035AbsentAbsent~1035Disappearance in sulfide, shift in sulfone
S=O Stretch (Sulfone) AbsentAbsent~1130 and ~1315AbsentAppearance of two strong bands
C-O-C Stretch (Ether) ~1265~1265~1265~1265Minimal change
N-O Stretch AbsentAbsentAbsent~1250Appearance of a new band

Experimental Protocols

Forced Degradation of Pantoprazole

This protocol outlines the procedures for subjecting Pantoprazole to various stress conditions to induce degradation.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Pantoprazole in methanol at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 M HCl.

    • Reflux the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final volume of 25 mL with methanol.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 1 M NaOH.

    • Reflux the solution at 80°C for 6 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute to a final volume of 25 mL with methanol.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final volume of 25 mL with methanol.

  • Thermal Degradation:

    • Place 50 mg of solid Pantoprazole in a petri dish and expose it to a temperature of 105°C in a hot air oven for 48 hours.

    • Dissolve the resulting powder in methanol to achieve a concentration of 1 mg/mL.

  • Photolytic Degradation:

    • Expose a solution of Pantoprazole (1 mg/mL in methanol) in a transparent container to direct sunlight for 72 hours.

    • Prepare a control sample stored in the dark under the same conditions.

Isolation of Degradation Products

For accurate FTIR analysis, it is recommended to isolate the degradation products from the stressed samples. This is typically achieved using preparative HPLC.

Protocol:

  • Analyze the stressed samples using an appropriate HPLC method to identify and resolve the degradation products.

  • Scale up the injection volume on a preparative HPLC system.

  • Collect the fractions corresponding to each major degradation product.

  • Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated degradation products.

FTIR Analysis

Materials:

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the isolated degradation product and KBr to remove any moisture.

    • Weigh approximately 1-2 mg of the isolated degradation product and 100-200 mg of KBr.

    • Grind the mixture thoroughly in an agate mortar until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet die and press it under a hydraulic press to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Collect an appropriate number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and compare them with the spectrum of the undegraded Pantoprazole.

    • Assign the observed peaks to specific functional groups to elucidate the structural changes that occurred during degradation.

Visualizations

experimental_workflow cluster_degradation Forced Degradation Studies cluster_analysis Analysis cluster_characterization Characterization Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Isolation Isolation of Degradants (Preparative HPLC) HPLC->Isolation FTIR FTIR Spectroscopy Isolation->FTIR Structure Structural Elucidation FTIR->Structure Pantoprazole Pantoprazole Stock Solution Pantoprazole->Acid Stress Conditions Pantoprazole->Base Stress Conditions Pantoprazole->Oxidation Stress Conditions Pantoprazole->Thermal Stress Conditions Pantoprazole->Photo Stress Conditions

Caption: Experimental workflow for FTIR analysis.

degradation_pathways Pantoprazole Pantoprazole (Sulfoxide) Sulfide Pantoprazole Sulfide Pantoprazole->Sulfide Reduction Sulfone Pantoprazole Sulfone Pantoprazole->Sulfone Oxidation N_Oxide Pantoprazole N-oxide Pantoprazole->N_Oxide Oxidation

Caption: Pantoprazole degradation pathways.

Conclusion

FTIR spectroscopy is a valuable analytical tool for the characterization of Pantoprazole degradation products. When used in conjunction with forced degradation studies and chromatographic separation, FTIR provides rapid and specific information about the molecular changes occurring in the drug substance. This application note provides a comprehensive framework for researchers to implement these techniques for the stability testing and quality assessment of Pantoprazole.

References

Troubleshooting & Optimization

Troubleshooting co-elution of Pantoprazole and Impurity A in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Pantoprazole and its related substances, with a specific focus on resolving the co-elution of Pantoprazole and Impurity A.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for the co-elution of Pantoprazole and Impurity A in reverse-phase HPLC?

A1: Co-elution of Pantoprazole and Impurity A (Pantoprazole Sulfone) in reverse-phase HPLC typically stems from insufficient selectivity (α) or poor column efficiency (N).[1][2] Several factors can contribute to this issue:

  • Inappropriate Mobile Phase pH: The ionization states of both Pantoprazole and Impurity A are highly dependent on the mobile phase pH. If the pH is not optimized, the difference in their hydrophobicity may not be sufficient for separation.[3][4][5]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention and selectivity.[1][6] An incorrect solvent strength can lead to peaks eluting too closely together.

  • Inadequate Column Chemistry: Not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and bonding density can affect the interactions between the analytes and the stationary phase, leading to co-elution on a particular column.[6][7]

  • Poor Method Parameters: Factors such as a steep gradient, high flow rate, or inappropriate column temperature can reduce the resolution between closely eluting peaks.[1][8]

  • Column Degradation: Over time, HPLC columns can lose their stationary phase or accumulate contaminants, leading to a loss of efficiency and resolution.[9][10]

Q2: How can I improve the separation of Pantoprazole and Impurity A?

A2: To improve the resolution between Pantoprazole and Impurity A, a systematic approach to method optimization is recommended. The key is to adjust chromatographic parameters that influence selectivity and efficiency.[1][2] Consider the following strategies:

  • Adjust Mobile Phase pH: This is often the most powerful tool for manipulating the retention of ionizable compounds like Pantoprazole and its impurities.[3][4][5]

  • Modify Mobile Phase Composition: Altering the organic solvent or its concentration can change the selectivity.[1][6]

  • Change Column Chemistry: If mobile phase optimization is insufficient, trying a column with a different stationary phase can provide the necessary selectivity.[6][8]

  • Optimize Temperature and Flow Rate: Fine-tuning these parameters can improve peak shape and resolution.[1][11]

  • Adjust the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.[1]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH for Resolution

Issue: Pantoprazole and Impurity A are co-eluting or have a resolution of less than 1.5.

Troubleshooting Workflow:

start Start: Co-elution of Pantoprazole & Impurity A check_pka Determine pKa of Pantoprazole start->check_pka adjust_ph Adjust Mobile Phase pH (2 units away from pKa) check_pka->adjust_ph evaluate_resolution Evaluate Resolution adjust_ph->evaluate_resolution end_resolved Resolution > 1.5 (Optimized pH) evaluate_resolution->end_resolved Yes end_not_resolved Resolution < 1.5 (Further Optimization Needed) evaluate_resolution->end_not_resolved No start Start: Insufficient Resolution change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) start->change_organic evaluate_resolution Evaluate Resolution change_organic->evaluate_resolution adjust_gradient Adjust Gradient Slope (Make it shallower) adjust_gradient->evaluate_resolution evaluate_resolution->adjust_gradient No end_resolved Resolution > 1.5 (Optimized Mobile Phase) evaluate_resolution->end_resolved Yes end_not_resolved Resolution < 1.5 (Consider Column Change) start Start: Co-elution Persists select_alt_column Select Alternative Column (e.g., Phenyl, Cyano, or different C18) start->select_alt_column run_optimized_method Run with Optimized Mobile Phase select_alt_column->run_optimized_method evaluate_resolution Evaluate Resolution run_optimized_method->evaluate_resolution end_resolved Resolution > 1.5 (Successful Separation) evaluate_resolution->end_resolved Yes end_not_resolved Resolution < 1.5 (Consult Specialist) evaluate_resolution->end_not_resolved No

References

Optimizing mobile phase for better resolution of Pantoprazole impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Pantoprazole (B1678409) Impurity Analysis

Welcome to the technical support center for the analysis of Pantoprazole and its impurities. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities of Pantoprazole?

A1: During the synthesis and storage of Pantoprazole, several process-related and degradation impurities can form. The most commonly encountered impurities include Pantoprazole sulfone, Pantoprazole sulfide, and N-oxide derivatives.[1][2][3] Forced degradation studies show that Pantoprazole is susceptible to degradation under acidic and oxidative conditions, leading to the formation of these impurities.[1][2][3]

Q2: Which chromatographic mode is best for separating Pantoprazole and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective technique for the separation of Pantoprazole and its related substances.[1][3] Ultra-performance liquid chromatography (UPLC) can also be used and offers advantages in terms of faster analysis times and improved resolution due to the use of smaller particle size columns.[4][5]

Q3: What are the critical parameters in the mobile phase for achieving good resolution?

A3: The critical parameters for optimizing the mobile phase include the pH of the aqueous buffer, the type and proportion of the organic modifier, and the gradient elution program. The pH of the buffer is crucial for controlling the ionization state of Pantoprazole and its impurities, which significantly impacts their retention and selectivity. A gradient elution is often necessary to resolve all impurities with varying polarities in a reasonable timeframe.[1][6]

Q4: How can I improve the peak shape of Pantoprazole and its impurities?

A4: Poor peak shape, such as tailing, can often be addressed by adjusting the mobile phase pH or adding a tailing inhibitor like triethylamine (B128534) to the buffer.[7] Optimizing the organic solvent composition and ensuring the column is properly conditioned can also improve peak symmetry. C18 columns are generally preferred over C8 columns due to their increased hydrophobicity, which can help with retention issues.[1]

Q5: What detection wavelength is typically used for Pantoprazole and its impurities?

A5: The most commonly used UV detection wavelength for the analysis of Pantoprazole and its impurities is around 290 nm.[1][4][7][8][9] This wavelength provides adequate sensitivity for both the active pharmaceutical ingredient (API) and its related substances.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Resolution Between Impurity Peaks - Inappropriate mobile phase pH. - Incorrect organic modifier concentration. - Suboptimal gradient program. - Inadequate column chemistry.- Adjust the pH of the aqueous buffer. A pH of around 7.0 or 7.5 is often effective.[1][10] - Vary the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. - Modify the gradient slope and duration to increase the separation between closely eluting peaks. - Consider a different column chemistry, such as a phenyl column, which may offer different selectivity.[11]
Peak Tailing - Secondary interactions with residual silanols on the column. - Mobile phase pH is too close to the pKa of the analytes. - Column overload.- Add a competing base, such as triethylamine (e.g., 1 mL/L), to the mobile phase buffer to mask silanol (B1196071) interactions.[7] - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. - Reduce the injection volume or the concentration of the sample.
Co-elution of Impurities - Insufficient separation power of the current method. - Similar physicochemical properties of the co-eluting impurities.- Employ a shallower gradient to enhance separation. - Change the organic modifier (e.g., from acetonitrile to methanol (B129727) or a mixture) to alter selectivity. - If using UPLC is an option, the higher efficiency of sub-2 µm particle columns can resolve closely eluting peaks.[5]
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuation in mobile phase composition or column temperature. - Column degradation.- Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Use a column oven to maintain a constant temperature (e.g., 30°C or 40°C).[7][9] - Check for consistent mobile phase preparation and degas the mobile phase to prevent air bubbles. - Replace the column if it has exceeded its lifetime.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Pantoprazole and Impurities

This protocol is a starting point for the separation of Pantoprazole and its common impurities.

  • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.01 M Phosphate buffer, pH adjusted to 7.0 with orthophosphoric acid.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    40 20 80
    45 80 20

    | 50 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.[1][2][9]

  • Detection: UV at 290 nm.[1][2][9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 20 µL.

Protocol 2: UPLC Method for Faster Analysis

This UPLC method can be used for a more rapid analysis of Pantoprazole impurities.

  • Column: Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).[4][10]

  • Mobile Phase A: 0.01 M Di-Basic Ammonium Phosphate buffer, pH adjusted to 7.5 with Ortho Phosphoric acid.[4][10]

  • Mobile Phase B: Acetonitrile:Methanol (70:30, v/v).[4][10]

  • Gradient Program: A suitable gradient program should be developed to ensure rapid separation.

  • Flow Rate: 0.4 mL/min.[4][10]

  • Detection: UV at 290 nm.[10]

Data Presentation

Table 1: Comparison of HPLC and UPLC Method Parameters
ParameterHPLC MethodUPLC Method
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4][7]Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.01 M Ammonium acetate (B1210297) with 1 mL triethylamine/L, pH 4.5[4][7]0.01 M Di-Basic Ammonium Phosphate buffer, pH 7.5[4]
Mobile Phase B Acetonitrile[4][7]Acetonitrile:Methanol (70:30, v/v)[4]
Flow Rate 1.0 mL/min[4][7]0.4 mL/min[4]
Detection UV at 290 nm[4][7]UV at 290 nm[4]
Column Temp. 30°C[4][7]Not Specified

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Analysis Prep_Sample Prepare Sample Solution Injection Inject into HPLC/UPLC Prep_Sample->Injection Prep_Standard Prepare Standard & Impurity Solutions Prep_Standard->Injection Separation Gradient Separation Injection->Separation Detection UV Detection at 290 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: General workflow for the analysis of Pantoprazole impurities.

Troubleshooting_Logic Start Poor Resolution Observed Check_pH Is Mobile Phase pH Optimal? Start->Check_pH Adjust_pH Adjust Buffer pH (e.g., 7.0-7.5) Check_pH->Adjust_pH No Check_Gradient Is Gradient Profile Adequate? Check_pH->Check_Gradient Yes Adjust_pH->Check_Gradient Adjust_Gradient Modify Gradient Slope (shallower) Check_Gradient->Adjust_Gradient No Check_Organic Is Organic Modifier Suitable? Check_Gradient->Check_Organic Yes Adjust_Gradient->Check_Organic Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Check_Organic->Change_Organic No End Resolution Improved Check_Organic->End Yes Change_Organic->End

Caption: Troubleshooting workflow for poor resolution issues.

References

Mitigating matrix effects in the LC-MS/MS quantification of Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS quantification of Pantoprazole Impurity A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[3][4] For instance, endogenous components like phospholipids (B1166683) in plasma samples are a common cause of ion suppression.[5] This can result in underestimation of the true concentration of this compound, compromising the reliability of pharmacokinetic and toxicological assessments.

Q2: What are the primary strategies to identify and assess matrix effects in my assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation from a stable baseline signal indicates the presence of matrix effects at that retention time.[6]

  • Post-Extraction Spike Method: This is a quantitative assessment.[2] It involves comparing the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the extent of ion suppression or enhancement.[2]

Q3: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A3: While highly effective, a SIL-IS may not completely eliminate inaccuracies due to matrix effects under all conditions. A SIL-IS is designed to co-elute with the analyte and experience similar ionization suppression or enhancement, thus compensating for the effect.[1][7] However, chromatographic separation between the analyte and its SIL-IS, although usually minimal, can sometimes lead to differential matrix effects. It is crucial to verify that the analyte and SIL-IS co-elute as closely as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor reproducibility of results Significant and variable matrix effects between samples.1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or a specific phospholipid removal technique.[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects.[6]
Low signal intensity (ion suppression) Co-elution of this compound with matrix components, especially phospholipids.[5]1. Chromatographic Optimization: Modify the gradient, mobile phase composition, or column chemistry to improve separation between the analyte and interfering compounds.[1][6] 2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6][8]
High signal intensity (ion enhancement) Co-eluting matrix components are enhancing the ionization of this compound.1. Improve Chromatographic Separation: As with ion suppression, enhancing the separation of the analyte from matrix components is key. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix to mimic the effect seen in the samples.[1]
Inconsistent internal standard response The internal standard is also affected by the matrix, but potentially to a different extent than the analyte.1. Verify Co-elution: Ensure the internal standard and analyte have nearly identical retention times. 2. Evaluate Different Internal Standards: If a SIL-IS is not available or effective, test an analogue internal standard that closely mimics the physicochemical properties of this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Neat Standard Solutions: Prepare solutions of this compound in the final reconstitution solvent at low and high concentrations relevant to the assay's calibration range.

  • Spike Matrix Extracts: Spike the blank matrix extracts with the standard solutions of this compound to achieve the same final concentrations as the neat solutions.

  • Analyze Samples: Inject the neat solutions and the spiked matrix extracts into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be ≤15%.

Protocol 2: Phospholipid Removal using a Phospholipid Depletion Plate
  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Phospholipid Removal: Place a phospholipid removal plate on a collection plate. Transfer the supernatant from the previous step to the wells of the phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to pass the sample through the sorbent. The eluate collected is now depleted of phospholipids.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation Method Mean Matrix Factor (MF) %CV of MF (n=6 lots) Analyte Recovery (%)
Protein Precipitation (PPT)0.6525.395.2
Liquid-Liquid Extraction (LLE)0.8812.185.7
Solid-Phase Extraction (SPE)0.976.891.3
Phospholipid Removal Plate1.024.598.1

Data are representative and for illustrative purposes.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE PLR Phospholipid Removal Sample->PLR LCMS LC-MS/MS Analysis PPT->LCMS High Matrix LLE->LCMS Reduced Matrix SPE->LCMS Low Matrix PLR->LCMS Very Low Matrix Assess Assess Matrix Effect (Post-Extraction Spike) LCMS->Assess Result Quantitative Result Assess->Result

Caption: Workflow for mitigating matrix effects.

TroubleshootingLogic Start Inaccurate or Imprecise Quantification CheckIS Is a SIL-IS used? Start->CheckIS CheckCleanup Evaluate Sample Cleanup CheckIS->CheckCleanup Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No OptimizeCleanup Use SPE or Phospholipid Removal CheckCleanup->OptimizeCleanup Cleanup is Sub-optimal OptimizeChroma Optimize Chromatography CheckCleanup->OptimizeChroma Cleanup is Optimal ImplementIS->CheckCleanup OptimizeCleanup->OptimizeChroma Revalidate Re-validate Assay OptimizeChroma->Revalidate

Caption: Troubleshooting decision tree.

References

Improving the robustness of the analytical method for Pantoprazole impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the robustness of analytical methods for pantoprazole (B1678409) impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Pantoprazole?

A1: Pantoprazole impurities can originate from the manufacturing process or degradation. Common process-related impurities include synthetic intermediates, while degradation products may also arise during manufacturing, formulation, or storage.[1] The European Pharmacopoeia (Ph. Eur.) and United States Pharmacopoeia (USP) specify six impurities: A, B, C, D, E, and F.[2] Impurity A is the sulfone derivative, which is an over-oxidation product.[2] Impurity B is the sulfide (B99878) intermediate.[2] Impurity C is a key starting material.[2] Impurities D and F are N-methylation products of the benzimidazole (B57391) ring.[2]

Q2: What are the typical degradation pathways for Pantoprazole?

A2: Pantoprazole is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic), oxidation, and photolysis.[3][4][5][6] It is relatively stable under alkaline and dry heat conditions.[4][5][6][7] Under acidic and oxidative conditions, the major degradation products are the sulfide and sulfone impurities, respectively.[3][6][7]

Q3: Why is impurity profiling for Pantoprazole important?

A3: Impurity profiling is crucial for ensuring the safety, therapeutic efficacy, and regulatory compliance of pantoprazole products.[1] The presence of impurities, even at trace levels, can impact the drug's stability and potentially pose health risks. Regulatory bodies like the ICH have strict guidelines for the identification, qualification, and control of impurities in pharmaceutical products.[1]

Q4: What are the recommended analytical techniques for Pantoprazole impurity profiling?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for pantoprazole impurity profiling due to their high resolution and sensitivity.[8] For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[8][9]

Troubleshooting Guide

Problem 1: Poor chromatographic separation between Pantoprazole and its impurities.

  • Possible Cause: Sub-optimal mobile phase composition or pH.

  • Solution:

    • Adjust Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. Experiment with different pH values for the buffer to improve the resolution of ionizable compounds like pantoprazole and its impurities.[3]

    • Modify Organic Solvent Ratio: Vary the gradient or isocratic ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[3]

    • Change Column Chemistry: If resolution issues persist, consider using a different column with alternative selectivity, such as a phenyl or a different C18 phase.[10]

Problem 2: Asymmetric peak shapes (fronting or tailing).

  • Possible Cause: Column overload, inappropriate diluent, or secondary interactions with the stationary phase.

  • Solution:

    • Reduce Sample Concentration: Inject a lower concentration of the sample to check for column overload.

    • Optimize Diluent: The diluent should be compatible with the mobile phase. A mismatch can cause peak distortion. A recommended diluent is a 50:50 (v/v) mixture of 0.1M sodium hydroxide (B78521) and acetonitrile.[6][7][8]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes and minimize secondary interactions.

Problem 3: Baseline noise or drift.

  • Possible Cause: Mobile phase outgassing, contaminated mobile phase or column, or detector issues.

  • Solution:

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed before use.

    • Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.

    • Flush the System: Flush the HPLC system, including the column, with an appropriate strong solvent to remove any contaminants.

Problem 4: Inconsistent retention times.

  • Possible Cause: Fluctuations in column temperature, mobile phase composition, or flow rate.

  • Solution:

    • Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility.[11]

    • Ensure Proper Mobile Phase Preparation: Accurately prepare the mobile phase and ensure it is well-mixed.

    • Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of process-related impurities in pantoprazole.[4][5][6][7]

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[8]

    • Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0)[8]

    • Mobile Phase B: Acetonitrile[8]

    • Gradient: A time-based gradient program should be developed to ensure adequate separation.[8]

    • Flow Rate: 1.0 mL/min[4][5][6][7][8]

    • Detection: UV at 290 nm[4][5][6][7][8][11]

    • Injection Volume: 20 µL[8]

    • Diluent: 0.1M Sodium Hydroxide: Acetonitrile (50:50, v/v)[6][7][8]

Protocol 2: Forced Degradation Study

This protocol outlines the general procedure for subjecting Pantoprazole to various stress conditions as per ICH guidelines.[3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Pantoprazole in methanol.[3]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl and heat at 80°C for 8 hours. Cool and neutralize with 1M NaOH. Dilute to the final concentration with the mobile phase.[3]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH and heat at 80°C for 8 hours. Cool and neutralize with 1M HCl. Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and visible light.

Data Presentation

Table 1: Comparison of Analytical Method Validation Parameters

ParameterHPLC Method 1[4][5][6][7]HPLC Method 2[10]UPLC Method[10]
Linearity (r²) > 0.999> 0.99> 0.99
Accuracy (Recovery) 97.9 - 103%95.0 - 105.0%95.0 - 105.0%
LOD (µg/mL) 0.043 - 0.047--
LOQ (µg/mL) 0.13 - 0.14--
Precision (RSD) < 2%< 2%< 2%

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Sample Preparation (Drug Substance/Product) HPLC HPLC / UPLC Analysis SamplePrep->HPLC StandardPrep Standard Preparation (Pantoprazole & Impurities) StandardPrep->HPLC ForcedDeg Forced Degradation (Acid, Base, Peroxide, etc.) ForcedDeg->HPLC DataAcq Data Acquisition HPLC->DataAcq PeakInt Peak Integration & Identification DataAcq->PeakInt Quant Quantification of Impurities PeakInt->Quant Report Reporting Quant->Report

Caption: General workflow for Pantoprazole impurity profiling.

Troubleshooting_Workflow Start Poor Separation Observed CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) Start->CheckMobilePhase CheckInstrument Check Instrument (Pump, Detector, Temperature) Start->CheckInstrument AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH Issue Persists Resolved Resolution Improved CheckMobilePhase->Resolved Problem Solved CheckColumn Check Column (Age, Contamination, Correct Type) ChangeColumn Change Column Chemistry CheckColumn->ChangeColumn Issue Persists CheckColumn->Resolved Problem Solved ModifyGradient Modify Gradient Profile AdjustpH->ModifyGradient No Improvement AdjustpH->Resolved Improved ModifyGradient->CheckColumn No Improvement ModifyGradient->Resolved Improved ChangeColumn->Resolved

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Challenges in the synthesis and purification of Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Pantoprazole (B1678409) Impurity A (Pantoprazole Sulfone).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of Pantoprazole Impurity A in a question-and-answer format.

Synthesis Phase: Oxidation of Pantoprazole Sulfide (B99878)

Question: My reaction is showing low conversion of the starting material (Pantoprazole Sulfide) to this compound. What are the possible causes and solutions?

Answer:

Low conversion can be attributed to several factors:

  • Insufficient Oxidizing Agent: The molar ratio of the oxidizing agent to the pantoprazole sulfide is critical. Ensure you are using an adequate excess of the oxidizing agent. For instance, when using m-chloroperbenzoic acid (m-CPBA), a slight excess is recommended.

  • Low Reaction Temperature: While lower temperatures are generally used to control the formation of byproducts, excessively low temperatures can slow down the reaction rate, leading to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider a slight, controlled increase in temperature if the reaction is sluggish.

  • Poor Reagent Quality: The purity of the oxidizing agent can significantly impact the reaction. Use a freshly opened or properly stored oxidizing agent of high purity.

Question: I am observing the formation of multiple spots on my TLC plate, indicating the presence of several byproducts. How can I minimize their formation?

Answer:

The formation of byproducts, primarily the N-oxide impurity, is a common challenge.[1] To minimize these, consider the following:

  • Control of Reaction Temperature: The rate of formation of impurities, particularly the sulfone impurity, is directly proportional to the reaction temperature.[1] Maintaining a low temperature, ideally between -10 to -5 °C, is crucial for minimizing the formation of over-oxidation products.[1]

  • Controlled Addition of Oxidizing Agent: Add the oxidizing agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a consistent temperature and prevents localized areas of high oxidant concentration, which can lead to over-oxidation.

  • Choice of Oxidizing Agent: While various oxidizing agents can be used, their reactivity and selectivity differ. Peracetic acid and sodium hypochlorite (B82951) are commonly employed. The choice of solvent can also influence the impurity profile.[2]

  • pH Control: The pH of the reaction medium can influence the formation of certain byproducts. Maintaining the pH in a specific range can help suppress side reactions.

Question: The yield of my synthesized this compound is consistently low. What steps can I take to improve it?

Answer:

Low yields can result from incomplete reactions, product degradation, or losses during workup and purification. To improve the yield:

  • Optimize Reaction Conditions: Systematically optimize the reaction parameters, including the molar ratio of reactants, temperature, and reaction time. Use TLC or HPLC to monitor the reaction to determine the optimal endpoint.

  • Efficient Workup Procedure: Ensure that the workup procedure is efficient in extracting the product. Losses can occur during aqueous washes or extractions. Minimize the number of transfer steps where possible.

  • Purification Strategy: A significant loss of product can occur during purification. Choose a purification method that is well-suited for your product's properties and scale.

Purification Phase

Question: I am finding it difficult to separate this compound from the unreacted starting material and other impurities by column chromatography. What can I do?

Answer:

The structural similarity between Pantoprazole, its sulfide precursor, and the sulfone impurity makes chromatographic separation challenging.[2] Here are some tips:

  • Solvent System Optimization: The choice of the mobile phase is critical. A systematic trial of different solvent systems with varying polarities should be conducted on TLC to achieve good separation between the spots corresponding to your product and impurities.

  • Choice of Stationary Phase: Standard silica (B1680970) gel is commonly used. However, if separation is poor, consider using a different stationary phase, such as alumina, or using a different particle size of silica gel for better resolution.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually changed, can often provide better separation than an isocratic elution (constant mobile phase composition).

  • Alternative Purification Techniques: If column chromatography is not effective, consider other techniques like preparative HPLC or crystallization.

Question: My purified this compound shows low purity upon analysis. How can I improve the purification process?

Answer:

Achieving high purity often requires multiple purification steps or a highly optimized single step.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing small amounts of impurities. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.

  • pH Adjustment for Selective Precipitation: The solubility of Pantoprazole and its impurities can be pH-dependent. One study suggests that adjusting the pH of a solution containing the sodium salts of pantoprazole and the sulfone impurity to a range of 9.3-9.7 can selectively precipitate the pantoprazole, leaving the more soluble sulfone impurity in the mother liquor.[1] This principle could potentially be adapted for the purification of the sulfone impurity.

  • Treatment with Potassium Carbonate: A patented method describes the removal of sulfone impurities by treating the crude product with solid potassium carbonate in an aqueous alcohol solution.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: this compound, also known as Pantoprazole Sulfone, is typically synthesized by the oxidation of Pantoprazole Sulfide.[5][6] This is often a controlled oxidation to prevent the formation of the desired Pantoprazole (the sulfoxide) from being further oxidized to the sulfone.

Q2: What are the key parameters to control during the synthesis of this compound?

A2: The most critical parameters to control are the reaction temperature, the molar ratio of the oxidizing agent, and the rate of addition of the oxidizing agent.[1][2] Maintaining a low temperature is crucial to minimize over-oxidation and the formation of byproducts.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. HPLC is a more quantitative method for monitoring the reaction and determining the purity of the product.[1]

Q4: What are the common impurities formed during the synthesis of this compound?

A4: Besides the unreacted starting material (Pantoprazole Sulfide), a common impurity is the Pantoprazole N-oxide, which is formed due to oxidation at the nitrogen of the pyridine (B92270) ring.[1]

Q5: Is this compound stable?

A5: Pantoprazole and its related compounds can be unstable, particularly in acidic conditions.[7] It is advisable to handle and store the purified impurity under appropriate conditions (e.g., protected from light, at low temperature) to prevent degradation.

Data Presentation

Table 1: Effect of Temperature on the Formation of Pantoprazole Sulfone Impurity

EntryTemperature (°C)% Sulfone Impurity
1-10 to -5< 0.1
20 to 50.2 - 0.3
310 to 150.5 - 0.7
425 to 30> 1.0

Data adapted from Macharla, V. et al. Organic Process Research & Development 2004, 8 (2), 266-270.[1]

Table 2: Effect of Molar Equivalents of Oxidizing Agent (Peracetic Acid) on Sulfone Impurity Formation

EntryMole Equivalents of Peracetic Acid% Sulfone Impurity
11.0~ 0.5
21.1~ 0.2
31.2< 0.1
41.5> 0.5 (potential for other byproducts)

Data adapted from Macharla, V. et al. Organic Process Research & Development 2004, 8 (2), 266-270.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound (Pantoprazole Sulfone)

This is a generalized protocol and may require optimization.

  • Dissolution: Dissolve Pantoprazole Sulfide in a suitable organic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to the desired temperature (e.g., -10 to 0 °C) using an appropriate cooling bath.

  • Oxidation: Dissolve the oxidizing agent (e.g., m-CPBA, peracetic acid) in the same solvent and add it dropwise to the cooled solution of Pantoprazole Sulfide over a period of 1-2 hours, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The mobile phase for TLC will need to be determined experimentally but a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727) is a good starting point.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the excess oxidizing agent by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate (B1220275) or sodium sulfite).

  • Workup: Allow the mixture to warm to room temperature. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Start: Pantoprazole Sulfide dissolution Dissolve in Organic Solvent start->dissolution cooling Cool to -10 to 0 °C dissolution->cooling oxidation Slow Addition of Oxidizing Agent cooling->oxidation monitoring Monitor by TLC oxidation->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->monitoring No quench Quench Reaction completion_check->quench Yes workup Aqueous Workup quench->workup crude_product Crude Pantoprazole Impurity A workup->crude_product purification Purification crude_product->purification column_chrom Column Chromatography purification->column_chrom crystallization Recrystallization purification->crystallization final_product Pure Pantoprazole Impurity A column_chrom->final_product crystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Flow cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Problem Encountered low_conversion Low Conversion? start->low_conversion byproducts Byproducts on TLC? start->byproducts poor_separation Poor Separation? start->poor_separation low_purity Low Purity? start->low_purity sol_conversion Increase Oxidant Adjust Temperature low_conversion->sol_conversion Yes sol_byproducts Lower Temperature Slow Addition of Oxidant byproducts->sol_byproducts Yes sol_separation Optimize Mobile Phase Change Stationary Phase poor_separation->sol_separation Yes sol_purity Recrystallize pH Adjustment low_purity->sol_purity Yes

Caption: Troubleshooting logic for challenges in this compound synthesis.

References

Preventing the formation of Pantoprazole Sulfone during manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of Pantoprazole (B1678409) Sulfone during the manufacturing process.

Troubleshooting Guide: Minimizing Pantoprazole Sulfone Formation

This guide addresses specific issues that may lead to the formation of Pantoprazole Sulfone, a critical process-related impurity.

Issue Potential Cause Recommended Action
High levels of Pantoprazole Sulfone detected in the final product. Over-oxidation during the conversion of Pantoprazole Sulfide (B99878) to Pantoprazole. This is the most common cause.- Optimize Oxidizing Agent: Use a milder oxidizing agent or a stoichiometric amount of a stronger one. Sodium hypochlorite (B82951) (NaOCl) is a common and effective choice. - Control Reaction Temperature: Maintain a low reaction temperature, ideally between 0°C and 5°C. Some studies suggest that temperatures as low as -10°C to -5°C can further minimize sulfone formation.[1] - Monitor Reaction Progress: Utilize in-process monitoring, such as HPLC, to track the consumption of the sulfide and the formation of the sulfoxide (B87167) and sulfone. Stop the reaction once the desired conversion to Pantoprazole is achieved.
Inconsistent sulfone impurity levels between batches. Poor control over reaction parameters. Variations in temperature, pH, or the rate of addition of the oxidizing agent can lead to inconsistent results.- Implement Strict Process Controls: Ensure that reaction parameters are tightly controlled and reproducible. Utilize automated reactors for precise temperature and reagent addition control. - Maintain Alkaline pH: The oxidation reaction should be carried out under alkaline conditions. After the reaction, the pH is typically adjusted to a range of 7.5 to 8.0 for product isolation.[2][3]
Difficulty in removing Pantoprazole Sulfone from the final product. Structural similarity to Pantoprazole. The sulfone and sulfoxide forms of Pantoprazole have very similar physical properties, making separation by conventional crystallization challenging.- Prevention over Cure: The primary strategy should be to prevent its formation in the first place. - Chromatographic Purification: If significant levels of the sulfone are present, purification by column chromatography may be necessary, although this can be a costly and time-consuming process at an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is Pantoprazole Sulfone and why is it a concern?

A1: Pantoprazole Sulfone is a process-related impurity and a metabolite of Pantoprazole.[4] It is formed by the over-oxidation of the sulfoxide group in Pantoprazole to a sulfone.[1][5] Its presence in the final drug product is a critical quality attribute that needs to be controlled, as impurities can potentially affect the safety and efficacy of the medication.

Q2: At which stage of manufacturing is Pantoprazole Sulfone most likely to form?

A2: The formation of Pantoprazole Sulfone is most likely to occur during the oxidation of the Pantoprazole Sulfide intermediate to the active pharmaceutical ingredient, Pantoprazole (which is a sulfoxide).[1][2] This is a critical step where precise control is necessary to prevent over-oxidation.

Q3: What are the key process parameters to control to prevent its formation?

A3: The key process parameters to control are:

  • Choice and Amount of Oxidizing Agent: Using an appropriate oxidizing agent, such as sodium hypochlorite or peracetic acid, in a controlled stoichiometric amount is crucial.[1]

  • Reaction Temperature: Maintaining a low temperature, typically between 0°C and 5°C, is one of the most effective ways to minimize the formation of the sulfone impurity.[2][3]

  • pH of the Reaction Medium: The oxidation is generally carried out in an alkaline medium.[3]

Q4: How can I monitor the formation of Pantoprazole Sulfone during my experiment?

A4: The most common and effective method for monitoring the formation of Pantoprazole Sulfone is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] This technique can separate and quantify Pantoprazole, its sulfide precursor, and the sulfone impurity.

Experimental Protocols

Protocol 1: Optimized Oxidation of Pantoprazole Sulfide to Minimize Sulfone Formation

This protocol describes a laboratory-scale procedure for the oxidation of Pantoprazole Sulfide to Pantoprazole with minimized formation of the sulfone impurity.

  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, dissolve Pantoprazole Sulfide in an appropriate aqueous alkaline solution (e.g., aqueous sodium hydroxide).

  • Cooling: Cool the reaction mixture to a temperature between 0°C and 5°C.

  • Oxidant Addition: Slowly add a pre-cooled solution of sodium hypochlorite (NaOCl) dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature is maintained below 5°C.[2][3]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. The goal is to maximize the conversion of the sulfide to the sulfoxide while keeping the formation of the sulfone to a minimum.

  • Quenching: Once the desired conversion is achieved, quench any excess oxidizing agent by adding a solution of a reducing agent, such as sodium metabisulfite.

  • Work-up: Adjust the pH of the reaction mixture to between 7.5 and 8.0 using a suitable acid (e.g., 2M HCl).[2]

  • Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). The organic layers are then combined, dried, and the solvent is evaporated to yield the crude Pantoprazole. Further purification can be achieved by crystallization.

Protocol 2: HPLC Method for the Quantification of Pantoprazole and Pantoprazole Sulfone

This protocol provides a general HPLC method for the analysis of Pantoprazole and its sulfone impurity.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
Mobile Phase A gradient elution is typically used. For example: - Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to 4.5) : Acetonitrile (70:30 v/v)[7] - Mobile Phase B: 0.01 M Ammonium Acetate buffer (pH adjusted to 4.5) : Acetonitrile (30:70 v/v)[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 290 nm[2][8]
Column Temperature 30°C[7]
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

cluster_0 Pantoprazole Synthesis Thiol 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole Sulfide Pantoprazole Sulfide Thiol->Sulfide Condensation Pyridine 2-(Chloromethyl)-3,4- dimethoxypyridine Pyridine->Sulfide Pantoprazole Pantoprazole (Sulfoxide) Sulfide->Pantoprazole Controlled Oxidation (e.g., NaOCl, 0-5°C) Sulfone Pantoprazole Sulfone (Impurity) Sulfide->Sulfone Over-oxidation Pantoprazole->Sulfone Over-oxidation

Caption: Chemical pathway of Pantoprazole synthesis and sulfone impurity formation.

Start High Pantoprazole Sulfone Detected CheckOxidation Review Oxidation Step Parameters Start->CheckOxidation TempControl Is Temperature < 5°C? CheckOxidation->TempControl OxidantControl Is Oxidant Stoichiometry Correct? TempControl->OxidantControl Yes LowerTemp Action: Lower and Tightly Control Reaction Temperature TempControl->LowerTemp No pHControl Is Reaction pH Alkaline? OxidantControl->pHControl Yes AdjustOxidant Action: Adjust Oxidant Amount and Addition Rate OxidantControl->AdjustOxidant No AdjustpH Action: Ensure Alkaline Conditions During Oxidation pHControl->AdjustpH No Monitor Implement In-Process HPLC Monitoring pHControl->Monitor Yes LowerTemp->OxidantControl AdjustOxidant->pHControl AdjustpH->Monitor End Sulfone Levels Controlled Monitor->End

Caption: Troubleshooting workflow for high Pantoprazole Sulfone levels.

References

Technical Support Center: Pantoprazole Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of the Pantoprazole (B1678409) Impurity A reference standard. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of the Pantoprazole Impurity A reference standard.

Issue Potential Cause Recommended Action
Appearance of extraneous peaks in the chromatogram of the reference standard solution. Degradation of the reference standard due to improper storage or handling.1. Verify that the reference standard has been stored at the recommended temperature of 2-8°C in a well-closed, light-resistant container. 2. Prepare a fresh solution using a new vial of the reference standard. 3. Minimize the exposure of the solution to light and elevated temperatures during preparation and analysis.
Inconsistent analytical results or loss of assay value over time. Instability of the reference standard in the chosen solvent or diluent.1. Pantoprazole and its impurities are known to be unstable in acidic conditions.[1] Ensure the diluent is neutral or slightly alkaline. A mixture of acetonitrile (B52724) and 0.1 M sodium hydroxide (B78521) (50:50, v/v) is a commonly used diluent.[2] 2. Prepare fresh standard solutions for each analytical run and avoid storing them for extended periods, even at refrigerated temperatures.[3]
Precipitation of the reference standard in the prepared solution. Poor solubility in the chosen solvent or use of an inappropriate solvent.1. this compound is soluble in methanol.[4] 2. Ensure complete dissolution of the reference standard by gentle sonication if necessary. 3. If using a mixed solvent system, ensure the components are miscible and the final concentration of the standard is within its solubility limits.
Unexpected color change of the reference standard solution. Photodegradation or chemical reaction.1. Protect solutions from light by using amber glassware or light-blocking containers.[5] Pantoprazole is susceptible to photolytic degradation.[6][7] 2. Investigate potential incompatibility with the solvent or any other components in the solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as Pantoprazole Sulfone, is a significant process-related impurity and a major degradation product of Pantoprazole.[8][9][10] Its chemical name is 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole.[4][9][10]

Q2: What are the primary degradation pathways that lead to the formation of this compound?

A2: this compound is primarily formed through the oxidation of Pantoprazole.[1][6] It can also be formed under acidic stress conditions.[1][2]

Below is a simplified representation of the degradation pathway:

Pantoprazole Pantoprazole ImpurityA This compound (Pantoprazole Sulfone) Pantoprazole->ImpurityA Oxidation / Acidic Stress

Caption: Degradation pathway of Pantoprazole to Impurity A.

Q3: What are the recommended storage conditions for the this compound reference standard?

A3: The this compound reference standard should be stored in a refrigerator at 2-8°C.[4][8] It should be kept in a well-closed container and protected from light.[5][11]

Q4: What is a suitable diluent for preparing a standard solution of this compound?

A4: A mixture of acetonitrile and 0.1 M sodium hydroxide (50:50, v/v) is a commonly recommended diluent for Pantoprazole and its impurities.[2] Methanol can also be used as a solvent.[4] It is crucial to avoid acidic conditions as Pantoprazole and its related compounds are unstable in acid.[1]

Q5: How can I verify the identity and purity of the this compound reference standard?

A5: The identity and purity of the reference standard can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry detector.[12][13] The certificate of analysis provided by the supplier will also contain this information.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution

This protocol outlines the general procedure for preparing a standard solution for HPLC analysis.

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Sodium hydroxide (analytical grade)

    • Purified water

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

  • Diluent Preparation (Acetonitrile:0.1M NaOH, 50:50 v/v):

    • Prepare a 0.1 M sodium hydroxide solution by dissolving 4.0 g of sodium hydroxide in 1000 mL of purified water.

    • Mix equal volumes of acetonitrile and 0.1 M sodium hydroxide solution. For example, to prepare 100 mL of diluent, mix 50 mL of acetonitrile with 50 mL of 0.1 M sodium hydroxide solution.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Transfer the weighed standard to a volumetric flask.

    • Add a portion of the diluent and sonicate briefly to dissolve the standard completely.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

    • Protect the prepared solution from light.

Protocol 2: General HPLC Method for Impurity Profiling

This is an example of a reversed-phase HPLC method for the analysis of Pantoprazole and its impurities. Method parameters may need to be optimized for specific applications.[2][12][13]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS)
Mobile Phase A 0.01 M Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient A time-based gradient program should be developed to ensure adequate separation.
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Column Temperature Ambient or 30°C
Injection Volume 20 µL
Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting SamplePrep Sample Preparation (e.g., dissolution of drug product) HPLC HPLC/UPLC Analysis SamplePrep->HPLC StandardPrep Reference Standard Preparation (this compound) StandardPrep->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for this compound analysis.

References

Identifying and resolving interferences in Pantoprazole impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pantoprazole (B1678409) Impurity Analysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common interferences and issues encountered during the analytical testing of Pantoprazole and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Pantoprazole impurity analysis?

A1: Interferences in Pantoprazole impurity analysis can originate from several sources:

  • Co-eluting impurities: Process-related impurities or degradation products may have similar retention times to Pantoprazole or other specified impurities, leading to inaccurate quantification.

  • Excipients from formulation: In the analysis of pharmaceutical dosage forms, excipients can sometimes interfere with the peaks of interest.[1][2]

  • Degradation products: Pantoprazole is susceptible to degradation under certain conditions, such as acidic and oxidative stress, leading to the formation of products that can interfere with the analysis.[1][3][4][5] Common degradation products include the sulfone and sulfide (B99878) derivatives.[1][3]

  • Contamination: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

  • Mobile phase components: Improperly prepared or degraded mobile phase can contribute to baseline noise and ghost peaks.

Q2: I am observing peak tailing for the Pantoprazole peak. What are the likely causes and solutions?

A2: Peak tailing for Pantoprazole, a weakly basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[6] Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Operating at a lower pH (e.g., around 3-4.5) can help protonate the silanol groups and minimize these secondary interactions.[6][7]

  • Column Choice: Consider using an end-capped column, which has a stationary phase where the residual silanol groups are chemically bonded with a small organic group, effectively shielding the analyte from these interactions.[6]

  • Column Condition: A deteriorating column with a void at the inlet or a partially blocked frit can also cause peak tailing.[6][8] Try back-flushing the column or, if the problem persists, replace the column.[6]

Q3: My chromatogram shows a split peak for Pantoprazole. What could be the issue?

A3: Peak splitting can be attributed to several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[6] It is recommended to dissolve the sample in the mobile phase or a weaker solvent.[6]

  • Column Void or Blockage: A void in the column packing material at the inlet or a partially blocked frit can create different flow paths for the analyte, resulting in a split peak.[6][8] Reversing and flushing the column might resolve a blockage. If a void is present, the column may need to be replaced.[6]

  • Injector Issues: A partially blocked injector needle or seat can also lead to improper sample introduction and peak splitting.

Q4: I am seeing poor resolution between Pantoprazole and a known impurity. How can I improve the separation?

A4: To enhance the resolution between two peaks, you can modify the chromatographic conditions to alter the selectivity or efficiency of the separation:

  • Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact selectivity. A slight change in the gradient program can also improve resolution.[9]

  • Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of Pantoprazole and its impurities, which can affect their retention and improve separation.[6]

  • Column Chemistry: If modifications to the mobile phase are insufficient, switching to a column with a different stationary phase chemistry (e.g., phenyl instead of C18) may provide the necessary selectivity.[10]

  • Column Dimensions: Using a longer column or a column with a smaller particle size can increase the overall efficiency of the separation, leading to better resolution.[6]

  • Temperature: Adjusting the column temperature can also influence selectivity and peak shape.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in the Chromatogram

This guide provides a systematic approach to identifying the source of unexpected peaks in your chromatogram.

G start Unexpected Peak Observed blank_injection Inject a Blank (Diluent) start->blank_injection peak_present_blank Peak Present? blank_injection->peak_present_blank source_contamination Source is likely Contamination (Solvent, Glassware, System) peak_present_blank->source_contamination Yes no_peak_blank Peak Absent peak_present_blank->no_peak_blank No placebo_injection Inject a Placebo (Formulation without API) no_peak_blank->placebo_injection peak_present_placebo Peak Present? placebo_injection->peak_present_placebo source_excipient Source is likely an Excipient peak_present_placebo->source_excipient Yes no_peak_placebo Peak Absent peak_present_placebo->no_peak_placebo No forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide) no_peak_placebo->forced_degradation peak_matches_degradant Peak matches a Degradation Product? forced_degradation->peak_matches_degradant source_degradation Source is likely a Degradation Product peak_matches_degradant->source_degradation Yes source_unknown Source is likely an Unknown Process Impurity peak_matches_degradant->source_unknown No

Caption: Troubleshooting workflow for identifying the source of an unexpected peak.

Guide 2: Resolving Poor Peak Shape

This guide outlines a logical progression for troubleshooting common peak shape issues like tailing and splitting.

G start Poor Peak Shape Observed (Tailing or Splitting) check_solvent Check Sample Solvent Compatibility with Mobile Phase start->check_solvent solvent_ok Is Solvent Weaker than or Equal to Mobile Phase? check_solvent->solvent_ok change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent solvent_ok->change_solvent No check_ph Evaluate Mobile Phase pH solvent_ok->check_ph Yes change_solvent->start ph_ok Is pH in Optimal Range (e.g., 3-4.5)? check_ph->ph_ok adjust_ph Adjust pH to Minimize Silanol Interactions ph_ok->adjust_ph No inspect_column Inspect Column Condition ph_ok->inspect_column Yes adjust_ph->start column_ok No Voids or Blockages? inspect_column->column_ok clean_column Back-flush or Clean Column column_ok->clean_column No replace_column Consider Replacing Column or using an End-capped Column column_ok->replace_column Yes clean_column->start

Caption: Logical workflow for troubleshooting poor chromatographic peak shape.

Data Presentation

Table 1: Common Pantoprazole Impurities and their Relative Retention Times (RRT)

Impurity NameCommon DesignationTypical RRTReference
Pantoprazole SulfoneImpurity C / Sulfone0.80[1][3]
Pantoprazole SulfideImpurity B / Sulfide1.63[1][3]
5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazolePantoprazole related compound B-[11]
5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]sulfonyl]-1H-benzimidazolePantoprazole related compound A-[11]
Pantoprazole-N-oxide--[10]

Note: RRT values can vary depending on the specific chromatographic conditions.

Table 2: Summary of HPLC Methods for Pantoprazole Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[7][9]Hypersil ODS (250 x 4.6 mm, 5 µm)[1][9]Purospher STAR RP-18e (100 x 4.6 mm, 3 µm)[9]
Mobile Phase A 0.01 M Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5 with triethylamine) : Acetonitrile (B52724) (70:30, v/v)[7][9]0.01 M Phosphate buffer (pH 7.0)[1][9]0.1% Formic acid in water[9]
Mobile Phase B 0.01 M Ammonium Acetate buffer (pH 4.5 with triethylamine) : Acetonitrile (30:70, v/v)[7][9]Acetonitrile[1][9]Acetonitrile[9]
Elution Gradient[7][9]Gradient[1][9]Gradient[9]
Flow Rate 1.0 mL/min[1][7][9]1.0 mL/min[1][9]1.0 mL/min[9]
Detection UV at 290 nm[1][7][9]UV at 290 nm[1][9]UV at 290 nm
Column Temp. 30°C[7][9]40°C[12]Ambient

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Pantoprazole and its Related Substances

This protocol is a general guideline based on commonly published methods.[1][7][9][12]

1. Materials and Reagents

  • Pantoprazole Sodium Reference Standard

  • Reference standards for known impurities

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Triethylamine (B128534) (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent[7][9]

  • Mobile Phase A: Prepare a 0.01 M ammonium acetate solution, add 1 mL of triethylamine per liter, and adjust the pH to 4.5 with orthophosphoric acid. Mix with acetonitrile in a 70:30 (v/v) ratio.[7][9]

  • Mobile Phase B: Prepare the same buffer as in Mobile Phase A and mix with acetonitrile in a 30:70 (v/v) ratio.[7][9]

  • Gradient Program: Develop a suitable gradient program to ensure adequate separation of all impurities.[7][9]

  • Flow Rate: 1.0 mL/min[7][9]

  • Column Temperature: 30°C[7][9]

  • Detection Wavelength: 290 nm[7][9]

  • Injection Volume: 20 µL

3. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v) can be used.[1]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Pantoprazole Sodium Reference Standard in the diluent to obtain a known concentration.

  • Impurity Stock Solution: Prepare individual or mixed stock solutions of the known impurity reference standards in the diluent.

  • System Suitability Solution: Prepare a solution containing Pantoprazole and key impurities to verify the system's performance. For example, a solution containing Pantoprazole and its sulfone impurity can be used to check for resolution.[12]

  • Sample Solution: Accurately weigh and dissolve the sample (bulk drug or powdered tablets) in the diluent to obtain a target concentration of Pantoprazole.

4. System Suitability

  • Inject the system suitability solution and verify that the resolution between critical peak pairs (e.g., Pantoprazole and Pantoprazole sulfone) is greater than 2.0.[12]

  • The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

5. Analysis

  • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Identify the impurities in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the concentration of each impurity using the peak areas and the concentration of the standard solution.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1][3][4][13]

1. Sample Preparation

  • Prepare a stock solution of Pantoprazole in a suitable solvent.

2. Stress Conditions

  • Acidic Hydrolysis: Treat the Pantoprazole solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature for a specified period.[4]

  • Alkaline Hydrolysis: Treat the Pantoprazole solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature. Pantoprazole is generally more stable under alkaline conditions.[1][3]

  • Oxidative Degradation: Treat the Pantoprazole solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[13]

  • Thermal Degradation: Expose the solid Pantoprazole or its solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the Pantoprazole solution to UV light.

3. Analysis

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all stressed samples to a suitable concentration and analyze them using the validated HPLC method.

  • Evaluate the chromatograms for the formation of degradation products and ensure they are well-separated from the Pantoprazole peak and other known impurities. The peak purity of the Pantoprazole peak should be assessed to confirm no co-eluting degradants.

References

Technical Support Center: Enhancing the Limit of Detection (LOD) for Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the limit of detection (LOD) for Pantoprazole (B1678409) Impurity A in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting Pantoprazole Impurity A at low levels?

A1: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective techniques for the analysis of Pantoprazole impurities.[1] While HPLC-UV/DAD is suitable for routine quality control, LC-MS/MS offers superior sensitivity and selectivity, making it indispensable for trace-level quantification and structural elucidation of impurities, especially during drug development and stability studies.[1][2]

Q2: How can I improve the sensitivity of my HPLC-UV method for this compound?

A2: To enhance the sensitivity of your HPLC-UV method, consider the following strategies:

  • Optimize Wavelength: Ensure you are using the optimal detection wavelength for Impurity A, which is typically around 290 nm.[3][4] While the parent drug also absorbs at this wavelength, verifying the impurity's specific UV maximum can improve the signal-to-noise ratio.

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like Pantoprazole and its impurities.[5] Experimenting with different pH values of the buffer can lead to better resolution and sharper peaks, thereby improving the LOD.

  • Gradient Elution: Employing a gradient elution program can help to effectively separate the impurity from the main peak and other components, leading to a cleaner baseline and improved detection limits.[3][4]

  • Increase Injection Volume: A larger injection volume can increase the analyte mass on the column, resulting in a stronger signal. However, this may also lead to peak broadening, so optimization is key.

  • Sample Concentration: If possible, concentrating the sample prior to injection can increase the impurity concentration and improve detection. Techniques like solid-phase extraction (SPE) can be employed for this purpose.[6]

Q3: When should I consider using LC-MS/MS for the analysis of this compound?

A3: LC-MS/MS is the preferred technique when:

  • The required limit of detection is very low and cannot be achieved with HPLC-UV.

  • You need to confirm the identity of the impurity through its mass-to-charge ratio and fragmentation pattern.

  • The sample matrix is complex, and high selectivity is required to differentiate the impurity from interfering components.

  • You are analyzing potentially genotoxic impurities (PGIs), which require highly sensitive and specific methods for quantification at trace levels.[2][7][8][9]

Q4: What are some common issues that can lead to a poor LOD for this compound, and how can I troubleshoot them?

A4: Poor LOD can stem from various factors. Please refer to the troubleshooting guide below for specific issues and solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low signal for Impurity A Inadequate method sensitivity.Switch to a more sensitive detector like a mass spectrometer (LC-MS/MS).[2] Optimize HPLC-UV parameters (wavelength, mobile phase).
Sample degradation.Ensure proper sample handling and storage. Use fresh samples and standards. Pantoprazole is known to degrade under acidic, oxidative, and photolytic conditions.[3][5]
Incorrect standard preparation.Verify the concentration and purity of your Impurity A reference standard. Prepare fresh standard solutions.
High baseline noise Contaminated mobile phase or HPLC system.Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly.
Detector lamp issue (for UV detectors).Check the lamp's energy and replace it if necessary.
Poor peak shape (tailing or fronting) Column degradation or contamination.Use a guard column and ensure proper sample filtration. If the column is old, replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH to improve the peak shape of the ionizable impurity.[5]
Co-elution with Pantoprazole or other impurities Insufficient chromatographic resolution.Optimize the mobile phase composition and gradient profile.[4] Consider a different stationary phase (column) with alternative selectivity.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of Pantoprazole and its impurities, providing a benchmark for expected LOD and LOQ values.

Table 1: HPLC Method Performance

Parameter Method 1 [3]Method 2 [10]Method 3 [11]
Column Hypersil ODS (250 x 4.6 mm, 5 µm)Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Agilent Zorbax SB Phenyl (250 x 4.6 mm, 5.0 µm)
Mobile Phase Gradient with 0.01 M phosphate (B84403) buffer (pH 7) and acetonitrile (B52724)Gradient with 0.01 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40)–acetonitrile
Detection UV at 290 nmUV at 290 nmUV at 290 nm
LOD 0.043-0.047 µg/mL--
LOQ 0.13-0.14 µg/mL0.099-1.48 µg/mL-
Linearity (r) 0.9990.999> 0.99

Table 2: LC-MS/MS Method Performance for Genotoxic Impurities

Parameter Method 1 [2]Method 2 [7][8][9]
Column Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm)-
Mobile Phase Gradient with 0.1% formic acid in water and acetonitrile-
Ionization Positive ion electrospray (ESI+)-
Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
LOD Determined based on S/N of 3:10.6–10.0 ng/mL
LOQ Determined based on S/N of 10:1-
Linearity (r²) -> 0.998

Experimental Protocols

HPLC-UV Method for Pantoprazole and its Process-Related Impurities[3]
  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M phosphate buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A time-based gradient program should be developed to ensure adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v).

LC-MS/MS Method for Trace Level Quantification of Potential Genotoxic Impurities[2]
  • Column: Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A rapid gradient program is utilized. (e.g., time/%A: 0/68, 6/68, 9/5, 12/5, 13/68).

  • Flow Rate: 1.0 mL/min.

  • Ionization: Positive ion electrospray (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Column Temperature: 25°C.

  • Sample Cooler Temperature: 20°C.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Analysis cluster_report Reporting Sample Pantoprazole Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC / LC-MS/MS Separation Filtration->HPLC Detection UV / DAD / MS Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Identification Impurity Identification (MS data) Integration->Identification Report Impurity Profile Report Identification->Report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_LOD Start Poor LOD for Impurity A CheckMethod Is the analytical method sensitive enough? Start->CheckMethod CheckSample Is the sample integrity compromised? CheckMethod->CheckSample Yes SwitchMethod Consider LC-MS/MS CheckMethod->SwitchMethod No CheckSystem Is the analytical system performing optimally? CheckSample->CheckSystem No SampleHandling Improve Sample Handling & Storage CheckSample->SampleHandling Yes OptimizeHPLC Optimize HPLC-UV Parameters CheckSystem->OptimizeHPLC Yes SystemMaintenance Perform System Maintenance CheckSystem->SystemMaintenance No

Caption: Decision tree for troubleshooting poor Limit of Detection (LOD).

References

Validation & Comparative

Validation of an HPLC Method for Pantoprazole Impurity A: A Comparative Guide as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Pantoprazole Impurity A analysis, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Pantoprazole, a proton pump inhibitor, can contain various process-related and degradation impurities that must be monitored to ensure the quality, safety, and efficacy of the pharmaceutical product. This document is intended for researchers, scientists, and drug development professionals, offering a comparative summary of validation parameters, detailed experimental protocols, and a logical workflow to assist in the selection and implementation of a suitable analytical strategy.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for profiling Pantoprazole impurities.[1] These methods offer high resolution and sensitivity for separating and quantifying these impurities. For enhanced identification and structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1] While a validated HPLC or UPLC method is often sufficient for routine quality control, LC-MS is preferred during drug development and stability studies where the identification of unknown degradation products is critical.[1]

Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying Pantoprazole impurities is often dictated by the required sensitivity, selectivity, and the sample matrix. LC-MS/MS is generally favored for its high sensitivity and specificity, making it suitable for detecting trace-level impurities.[2] HPLC with UV detection is a robust and widely available technique suitable for routine quality control.[2]

Table 1: Performance Characteristics of Various Analytical Methods for Pantoprazole Impurity Profiling

ParameterHPLC-UVUPLC-UVLC-MS/MSICH Guideline/Acceptance Criteria
Linearity (r²) > 0.999[2][3][4]> 0.99[5]> 0.999[2]r² ≥ 0.999 is generally considered acceptable.[4]
Accuracy (% Recovery) 97.9 - 103%[2][3][6]95.0 - 105.0%[5]100.1 - 100.9%[2]Typically between 98.0% and 102.0% for the assay of a drug substance.[4]
Precision (% RSD) < 2.0%[4]< 2.0%[5]< 3.5%[2]Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%.[4]
LOD (µg/mL) 0.043 - 0.047[3][6]Not Specified0.00005 - 0.00012The lowest amount of analyte that can be detected but not necessarily quantitated.[4]
LOQ (µg/mL) 0.13 - 0.14[3][6]0.03[5]0.00027 - 0.00031The lowest amount of analyte that can be quantitated with suitable precision and accuracy.[4]
Analysis Time ~30-50 min[7]< 15 min[5]VariableShorter run times are generally preferred.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published literature for the analysis of Pantoprazole impurities.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for the separation and quantification of Pantoprazole and its process-related and degradation impurities.

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column : Hypersil ODS C18 (250 x 4.6 mm, 5 µm particle size).[3][8]

  • Mobile Phase A : 0.01 M phosphate (B84403) buffer (pH 7.0).[3][8]

  • Mobile Phase B : Acetonitrile (B52724).[3][8]

  • Gradient Program : A time-based gradient program should be developed to ensure adequate separation of all impurities.[1]

  • Flow Rate : 1.0 mL/min.[3][8]

  • Detection : UV at 290 nm.[3][8]

  • Column Temperature : Ambient.[1]

  • Injection Volume : 20 µL.[1]

  • Diluent : A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v).[1][3]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[8][9]

  • Preparation of Stock Solution : Prepare a stock solution of Pantoprazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[9]

  • Acid Hydrolysis : Mix an aliquot of the stock solution with 1M HCl and heat (e.g., at 80°C for 8 hours). Neutralize the solution with 1M NaOH after cooling.[9]

  • Base Hydrolysis : Mix an aliquot of the stock solution with 1M NaOH and heat. Neutralize with 1M HCl after cooling.

  • Oxidative Degradation : Treat an aliquot of the stock solution with a suitable oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation : Expose a solid sample of Pantoprazole to dry heat (e.g., in an oven).[9]

  • Photolytic Degradation : Expose a solution of Pantoprazole to direct sunlight for a specified duration (e.g., 15 days), with a control sample stored in the dark.[9]

Pantoprazole has been found to degrade significantly under acidic and oxidative conditions, while being more stable under alkaline and dry heat conditions.[3][6][8]

Method Validation Workflow

The validation of an analytical method is critical to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound as per ICH Q2(R1) guidelines.[10][11][12][13]

HPLC Method Validation Workflow Workflow for HPLC Method Validation of this compound A Method Development & Optimization B System Suitability Testing A->B C Method Validation as per ICH Q2(R1) B->C D Specificity (Forced Degradation) C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Method for Routine Use D->J E->J F->J G->J H->J I->J

Caption: A flowchart illustrating the key stages of HPLC method validation.

Signaling Pathway for Method Specificity through Forced Degradation

To ensure a method is "stability-indicating," forced degradation studies are performed to produce potential degradation products and demonstrate that the analytical method can resolve the main active pharmaceutical ingredient (API) from these impurities.

Forced Degradation Pathway Demonstrating Specificity via Forced Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis DP Degradation Products (e.g., Impurity A) Acid->DP Base Base Hydrolysis Base->DP Oxidation Oxidation Oxidation->DP Thermal Thermal Stress Thermal->DP Photo Photolytic Stress Photo->DP API Pantoprazole API API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis HPLC Analysis API->Analysis DP->Analysis Result Resolution of API and Degradation Products Analysis->Result

Caption: The process of generating and resolving degradation products.

References

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Pantoprazole and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Pantoprazole (B1678409) and its impurities is critical for ensuring the safety and efficacy of this widely used proton pump inhibitor. Cross-validation of analytical methods is a fundamental process to guarantee consistent and reliable results across different laboratories, instruments, and analysts. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of Pantoprazole and its impurities, offering high resolution and sensitivity.[1] For the identification and structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[1] High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler and more rapid option for simultaneous estimation. The selection of a method is contingent on factors such as the required sensitivity, selectivity, and the specific application, from routine quality control to in-depth stability studies.

Performance Characteristics of Various Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of Pantoprazole and its impurities, based on published data.

MethodAnalyte(s)Linearity (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
HPLC Pantoprazole & 5 Impurities0.99997.6 - 105.80.55 - 1.90-0.099 - 1.48[2]
HPLC Pantoprazole & Process Impurities0.99997.9 - 103-0.043 - 0.0470.13 - 0.14[3][4]
UPLC Pantoprazole & Impurities> 0.9995.0 - 105.0< 2--[5]
LC-MS Pantoprazole & 3 Impurities0.9999--0.0002 - 0.0006-[6]
HPTLC Pantoprazole-98.16 - 100.51.28 - 3.620.008450.0256[7]

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following are representative protocols for the analysis of Pantoprazole and its impurities.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous separation and quantification of Pantoprazole and its five main impurities.[2]

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[2]

  • Mobile Phase:

    • A: 0.01 M ammonium (B1175870) acetate (B1210297) buffer (with 1 mL triethylamine/L, adjusted to pH 4.5 with orthophosphoric acid) : acetonitrile (B52724) (70:30, v/v)[2]

    • B: 0.01 M ammonium acetate buffer (with 1 mL triethylamine/L, adjusted to pH 4.5 with orthophosphoric acid) : acetonitrile (30:70, v/v)[2]

  • Gradient Program: A suitable gradient program is employed to separate pantoprazole and its five main impurities.[1]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 290 nm[2][3][8]

  • Column Temperature: 30°C[2]

  • Injection Volume: 20 µL[3]

  • Diluent: Acetonitrile : 0.1 M sodium hydroxide (B78521) (50:50, v/v)[3]

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a more rapid analysis compared to conventional HPLC.[5]

  • Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm)[5]

  • Mobile Phase: 65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate (B84403) buffer (pH 7.40) : acetonitrile[5]

  • Flow Rate: 0.25 mL/min[5]

  • Detection: UV at 290 nm[9]

  • Injection Volume: 3.5 µL[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method is highly sensitive and specific, making it ideal for the identification and quantification of trace impurities.[6]

  • Column: C18 column (250 mm × 4.6 mm, 5 µm)[6]

  • Mobile Phase:

    • A: Acetonitrile[6]

    • B: 0.02 mol·L⁻¹ ammonium acetate[6]

  • Gradient Program: A gradient elution is used.[6]

  • Flow Rate: 0.8 mL·min⁻¹[6]

  • Detection: Diode Array Detector (DAD) at 288 nm and Mass Spectrometry (MS) with an ESI source in positive ionization mode.[6]

  • Column Temperature: 25 ℃[6]

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method provides a simple and rapid approach for the quantification of Pantoprazole.[7]

  • Stationary Phase: Silica gel 60 F254 TLC plate[7]

  • Mobile Phase: Toluene : ethyl acetate : methanol (B129727) : acetic acid (7:2:1:0.1 v/v/v/v)[7]

  • Detection: Densitometric scanning at 290 nm[7]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Chromatographic_Separation Chromatographic_Separation Injection->Chromatographic_Separation UV_Detection UV_Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data_Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration_Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Reporting Reporting Quantification->Reporting cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample_Application Sample_Application Plate_Development Plate_Development Sample_Application->Plate_Development Drying Drying Plate_Development->Drying Densitometric_Scanning Densitometric_Scanning Drying->Densitometric_Scanning Rf_Value_Determination Rf_Value_Determination Densitometric_Scanning->Rf_Value_Determination Peak_Area_Measurement Peak_Area_Measurement Rf_Value_Determination->Peak_Area_Measurement Quantification Quantification Peak_Area_Measurement->Quantification Results Results Quantification->Results cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation Sample_Injection Sample_Injection Liquid_Chromatography Liquid_Chromatography Sample_Injection->Liquid_Chromatography Ionization Ionization Liquid_Chromatography->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Mass_Spectrum Detection->Mass_Spectrum Impurity_Identification Impurity_Identification Mass_Spectrum->Impurity_Identification Final_Report Final_Report Impurity_Identification->Final_Report

References

A Comparative Guide to Inter-laboratory Analytical Methods for Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Pantoprazole (B1678409) Impurity A, a critical quality attribute in the production of the proton pump inhibitor, Pantoprazole. The selection of a robust and reliable analytical method is paramount for ensuring the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of commonly employed analytical techniques, supported by experimental data from various studies.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Pantoprazole and its impurities.[1] These methods offer high resolution and sensitivity, which are essential for the accurate quantification of impurities. For enhanced specificity and structural elucidation, particularly for genotoxic impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[1][2]

The choice of method typically depends on the specific requirements of the analysis. For routine quality control and release testing, a validated HPLC or UPLC method is often sufficient.[1] However, during process development, stability studies, and for the analysis of potential genotoxic impurities, the higher sensitivity and selectivity of LC-MS may be necessary.[1][2]

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the determination of Pantoprazole and its impurities, including Impurity A, as reported in the literature. This data provides a quantitative basis for method selection and comparison.

Parameter HPLC Method 1 HPLC Method 2 UPLC Method LC-MS/MS Method
Linearity (r²) > 0.999[3][4]> 0.999[5][6]> 0.99[7]> 0.999[8]
Accuracy (% Recovery) 97.9 - 103%[3][4]97.6 - 105.8%[5][6]95.0 - 105.0%[7]100.1 - 100.9%[8]
Precision (%RSD) < 1.5%[8]0.55 - 1.90%[5][6]< 2%[7]< 3.5%[8]
Limit of Detection (LOD) 0.043 - 0.047 µg/mL[3][4]0.25 µg/mL[9]Not specifiedAs low as 0.05 - 0.12 ng/mL[8]
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL[3][4]0.099 - 1.48 µg/mL[5][6]0.03 µg/mL[7]As low as 0.27 - 0.31 ng/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on published literature for the analysis of Pantoprazole and its impurities.

High-Performance Liquid Chromatography (HPLC) Method 1

This method is suitable for the determination of process-related impurities in Pantoprazole bulk drug and formulations.[3][4]

  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0)[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient Program: A time-based gradient program is employed to ensure adequate separation of all impurities.[1]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 290 nm[3]

  • Column Temperature: Ambient[1]

  • Injection Volume: 20 µL[1]

  • Diluent: A mixture of acetonitrile (B52724) and 0.1 M sodium hydroxide (B78521) (50:50, v/v)[1]

High-Performance Liquid Chromatography (HPLC) Method 2

This stability-indicating HPLC method is designed for the simultaneous separation and quantification of Pantoprazole and its five main impurities.[5]

  • Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase A: Buffer-acetonitrile (70:30, v/v). The buffer consists of 0.01 M ammonium (B1175870) acetate (B1210297) with 1 mL triethylamine/L, adjusted to pH 4.5 with orthophosphoric acid.[5]

  • Mobile Phase B: Buffer-acetonitrile (30:70, v/v)[5]

  • Gradient Program: A suitable gradient program is employed to separate Pantoprazole and its impurities.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 290 nm[5]

  • Column Temperature: 30°C[5]

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a faster analysis time compared to conventional HPLC for the determination of Pantoprazole impurities.[7]

  • Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm)[7]

  • Mobile Phase: A mixture of 65:35 (v/v) potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40) and acetonitrile.[7]

  • Flow Rate: 0.25 mL/min[7]

  • Detection: UV at 290 nm[7]

  • Injection Volume: 3.5 µL[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of trace levels of genotoxic impurities.[2]

  • Chromatographic System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.[8]

  • Column: Octadecylsilane chemically bonded silica[2]

  • Mobile Phase: An aqueous solution containing acetonitrile, methanol, and an organic ammonium salt.[2]

  • Flow Rate: 0.5 mL/min[2]

  • Ionization: Electrospray ionization (ESI) in positive mode[2]

  • Detection: Multiple Reaction Monitoring (MRM) mode[1]

Mandatory Visualizations

The following diagrams illustrate the workflow for an inter-laboratory comparison and the logical relationship in method validation.

InterLaboratory_Comparison_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Data Analysis Phase cluster_conclusion 4. Conclusion Phase P1 Define Study Objectives (e.g., Method Equivalency) P2 Select Participating Laboratories P1->P2 P3 Develop & Distribute Standardized Protocol P2->P3 P4 Prepare & Distribute Homogeneous Samples P3->P4 E1 Each Laboratory Analyzes Samples P4->E1 E2 Data Collection & Reporting E1->E2 A1 Statistical Analysis (e.g., ANOVA, Cochran's Test) E2->A1 A2 Evaluation of Reproducibility & Repeatability A1->A2 C1 Comparison of Method Performance A2->C1 C2 Final Report & Recommendations C1->C2

Caption: Workflow for an inter-laboratory comparison of analytical methods.

Method_Validation_Relationship cluster_characteristics Performance Characteristics Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision DetectionLimit Detection Limit (LOD) Validation->DetectionLimit QuantitationLimit Quantitation Limit (LOQ) Validation->QuantitationLimit Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Range Precision->Range

Caption: Logical relationship of analytical method validation parameters.

References

Quantifying Pantoprazole Impurity A: A Comparative Guide to Relative Response Factor Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Pantoprazole (B1678409) Impurity A (also known as Pantoprazole Sulfone), a key parameter for its accurate measurement in chromatographic analysis.

This guide presents a comparison of reported RRF values for Pantoprazole Impurity A, details the experimental protocols for its determination using High-Performance Liquid Chromatography (HPLC), and discusses alternative analytical techniques for impurity profiling.

Comparative Analysis of Relative Response Factors

The determination of the RRF for this compound has been addressed in scientific literature and pharmacopeial methods. A comparison of the reported values is essential for understanding the potential variability and for selecting an appropriate value for analysis.

Impurity NameCommon NameRRF Value (HPLC Method[1])RRF Value (USP Method[2])
This compoundPantoprazole Sulfone1.131.0
Pantoprazole Impurity B-0.931.0
Pantoprazole Impurity C-0.593.3

As shown in the table, a stability-indicating HPLC method reported an RRF of 1.13 for this compound[1]. In contrast, the United States Pharmacopeia (USP) method for Pantoprazole Sodium specifies a Relative Response Factor of 1.0 for Pantoprazole Related Compound A, which is chemically identical to this compound[2]. This highlights the importance of using the RRF value that corresponds to the specific analytical method being employed.

Experimental Protocols for RRF Determination

The following is a detailed methodology for the determination of the RRF of this compound by HPLC, based on established and validated methods[1][3][4].

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of Pantoprazole and its related impurities, allowing for the determination of their relative response factors.

Chromatographic Conditions:

ParameterSpecification
Column Hypersil ODS (125 x 4.0 mm, 5 µm) or equivalent C18 column[1][3]
Mobile Phase Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile[1].
Flow Rate 1.0 mL/min[1][3]
Detection Wavelength 290 nm[1][3]
Column Temperature 40°C[3]
Injection Volume 20 µL[3]

Preparation of Solutions:

  • Standard Stock Solution of Pantoprazole: Accurately weigh and dissolve an appropriate amount of Pantoprazole reference standard in a suitable diluent to obtain a known concentration.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent to obtain a known concentration.

  • Calibration Curve Solutions: Prepare a series of at least five calibration solutions for both Pantoprazole and this compound by diluting the respective stock solutions to cover a range of concentrations from the Limit of Quantification (LOQ) to approximately 150% of the expected impurity concentration.

Procedure:

  • Inject equal volumes of each calibration solution for both Pantoprazole and this compound into the HPLC system.

  • Record the peak area responses for each concentration level.

  • Plot a calibration curve of peak area versus concentration for both Pantoprazole and this compound.

  • Determine the slope of the linear regression line for each compound.

Calculation of Relative Response Factor (Slope Method):

The RRF is calculated as the ratio of the slope of the impurity's calibration curve to the slope of the API's calibration curve:

RRF = (Slope of Impurity A) / (Slope of Pantoprazole)

Alternative Analytical Techniques

While HPLC is a widely used and robust technique for impurity analysis, other methods offer advantages in terms of speed, resolution, and sensitivity.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns (sub-2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC[5]. A UPLC method for Pantoprazole and its impurities has been developed, offering a significant reduction in run time[6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the mass identification power of mass spectrometry. LC-MS is particularly valuable for the identification and characterization of unknown impurities and for the analysis of potentially genotoxic impurities at very low levels[7][8][9].

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key stages involved in the determination of the Relative Response Factor and the general workflow for impurity analysis.

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Processing & Calculation prep_api Prepare Pantoprazole Standard Solutions hplc Inject Solutions into HPLC prep_api->hplc prep_imp Prepare Impurity A Standard Solutions prep_imp->hplc data_acq Acquire Peak Area Data hplc->data_acq cal_curve Generate Calibration Curves (Area vs. Conc.) data_acq->cal_curve slope Determine Slopes of Linear Regression cal_curve->slope rrf_calc Calculate RRF (Slope_Imp / Slope_API) slope->rrf_calc

Caption: Experimental workflow for RRF determination.

Impurity_Analysis_Signaling_Pathway start Drug Substance (Pantoprazole) synthesis Synthesis start->synthesis degradation Degradation (e.g., Oxidation) start->degradation impurities Formation of Impurities (including Impurity A) synthesis->impurities degradation->impurities analysis Analytical Method (HPLC, UPLC, LC-MS) impurities->analysis quantification Impurity Quantification analysis->quantification rrf Application of RRF quantification->rrf result Accurate Impurity Concentration rrf->result

Caption: Logical relationship in impurity analysis.

References

Comparison of Pantoprazole Impurity A limits in different pharmacopoeias (USP vs. EP).

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pharmacopoeial standards is critical for global pharmaceutical development and registration. This guide provides a detailed comparison of the acceptance criteria for Pantoprazole Impurity A as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Pantoprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, undergoes rigorous quality control to ensure its safety and efficacy. A key aspect of this control is the monitoring and limitation of impurities that may arise during the synthesis or storage of the drug substance and its finished products. This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a specified impurity in both the USP and EP.

Quantitative Limits for this compound

The acceptable limits for this compound differ between the USP and EP, and also vary depending on whether the monograph pertains to the active pharmaceutical ingredient (API) or the finished drug product. A summary of these limits is presented below.

PharmacopoeiaMonographLimit for this compound
USP Pantoprazole Sodium (Drug Substance)≤ 0.20%[1]
USP Pantoprazole Sodium Delayed-Release Tablets (Drug Product)≤ 0.5%[2]
EP Pantoprazole Sodium Sesquihydrate (Drug Substance)≤ 0.3%

It is important to note that while the USP provides distinct limits for the drug substance and the drug product, the EP monograph for Pantoprazole Sodium Sesquihydrate sets a single limit for Impurity A.

Experimental Protocols for Impurity Determination

The determination of this compound in both pharmacopoeias is typically performed using a gradient high-performance liquid chromatography (HPLC) method with UV detection. While the specific parameters may vary slightly between monographs and even between different tests within the same monograph, the general principles are similar.

USP Method Highlights (Based on Pantoprazole Sodium Monograph)
  • Chromatographic System: A typical method involves a C18 column with a gradient elution using a phosphate (B84403) buffer and an organic modifier like acetonitrile.

  • Detection: UV detection is commonly performed at a wavelength of 290 nm.

  • Quantification: The percentage of Impurity A is calculated by comparing its peak area to the peak area of a Pantoprazole standard of a known concentration.

EP Method Highlights (Based on Pantoprazole Sodium Sesquihydrate Monograph)
  • Chromatographic System: The EP monograph also specifies a reversed-phase HPLC method, often with a C18 column and gradient elution.

  • Detection: UV detection at 290 nm is standard for the analysis of related substances.

  • Quantification: The EP employs a reference solution of Pantoprazole for system suitability and may use a variety of methods for quantification, including comparison to a reference standard of Impurity A or using the principle of normalization against the main peak.

Logical Relationship of Pharmacopoeial Standards

The following diagram illustrates the relationship between the different pharmacopoeial standards for this compound.

G cluster_USP United States Pharmacopeia (USP) cluster_EP European Pharmacopoeia (EP) USP_DS Pantoprazole Sodium (Drug Substance) Impurity A Limit: ≤ 0.20% USP_DP Pantoprazole Sodium Delayed-Release Tablets (Drug Product) Impurity A Limit: ≤ 0.5% USP_DS->USP_DP Formulation EP_DS Pantoprazole Sodium Sesquihydrate (Drug Substance) Impurity A Limit: ≤ 0.3% Pantoprazole Pantoprazole Pantoprazole->USP_DS API Testing Pantoprazole->EP_DS API Testing

Pharmacopoeial Standards for this compound

References

A Comparative Guide to Analytical Method Transfer for Pantoprazole Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409) is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Ensuring the purity of pantoprazole is critical for its safety and therapeutic efficacy, making robust analytical methods for impurity detection and quantification essential.[4] When an analytical method is transferred from a developing laboratory to a receiving laboratory (e.g., for routine quality control), a systematic and well-documented process is crucial to ensure the method's continued validity and performance.

This guide provides a comparative overview of common analytical techniques for pantoprazole impurity analysis and details the critical considerations and protocols for a successful method transfer, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing pantoprazole and its related impurities.[10][11] The choice between these methods depends on the specific analytical requirements, such as desired sensitivity, resolution, and sample throughput.

Table 1: Performance Comparison of HPLC and UPLC for Pantoprazole Impurity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation is based on partitioning between a stationary and mobile phase at high pressure.Separation utilizes columns with smaller particle sizes (<2 µm) at very high pressures for increased efficiency.[10]
Linearity (r²) >0.999[10][12]>0.999[10]
Limit of Detection (LOD) 0.043 - 0.047 µg/mL[10][12]~0.12 ng/mL[10]
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL[10][12]~0.31 ng/mL[10]
Typical Run Time ~15-30 minutes[10]<10 minutes[10][11]
Resolution GoodExcellent[10]

Method Transfer Workflow

A successful analytical method transfer ensures that the receiving laboratory can perform the method with the same level of accuracy, precision, and reliability as the originating laboratory.[13][14] The process should be governed by a pre-approved protocol that outlines the scope, procedures, and acceptance criteria.[14][15][16]

MethodTransferWorkflow A Planning & Risk Assessment B Develop & Approve Transfer Protocol A->B Define Scope & Criteria C Method Familiarization & Training at Receiving Lab B->C Share Method Details D Execute Comparative Testing C->D Analysts demonstrate proficiency E Analyze & Compare Data from Both Labs D->E Generate Results F Acceptance Criteria Met? E->F Statistical Evaluation G Investigate Deviations F->G No H Compile & Approve Final Transfer Report F->H Yes G->D Implement Corrective Actions I Method Successfully Transferred H->I

Caption: Logical workflow for an analytical method transfer process.

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for successful method transfer.[13] Below are representative protocols for the analysis of pantoprazole impurities using HPLC and UPLC.

HPLC Method for Pantoprazole Impurities (Based on USP & Published Methods)

This method is suitable for the routine quality control of pantoprazole impurities in bulk drug and pharmaceutical formulations.[10]

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase: Gradient elution with a mixture of a phosphate (B84403) buffer and acetonitrile (B52724).[10]

      • Buffer: 0.01 M phosphate buffer, pH adjusted to 7.0.[10][12]

    • Flow Rate: 1.0 mL/min.[10][12]

    • Detection Wavelength: 290 nm.[10][12]

    • Injection Volume: 20 µL.[10]

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (1:1).

    • Standard Solution: Prepare a solution of USP Pantoprazole Sodium RS in Diluent to a known concentration of about 0.4 mg/mL.

    • Test Solution: Accurately weigh and transfer about 20 mg of Pantoprazole Sodium to a 50-mL volumetric flask, dissolve in the Diluent, and dilute to volume.

    • Note: Protect all solutions from light.

  • System Suitability:

    • Resolution: The resolution between Pantoprazole related compound A and the main Pantoprazole peak should be not less than 10.0.

    • Tailing Factor: The tailing factor for the Pantoprazole peak should be less than 2.0.[10]

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.[10]

UPLC Method for Pantoprazole Impurities

This method offers faster analysis times and improved resolution, making it suitable for high-throughput screening.[10][11]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[10][11]

    • Mobile Phase: Gradient elution using a buffer and a solvent mixture.

      • Buffer (Mobile Phase A): 1.32 g of Di-Basic Ammonium Phosphate in 1000 mL of water, adjusted to pH 7.5 with Ortho Phosphoric acid.[11]

      • Solvent Mixture (Mobile Phase B): Acetonitrile and Methanol (70:30).[11]

    • Flow Rate: 0.4 mL/min.[10][11]

    • Detection Wavelength: 290 nm.[10][11]

    • Injection Volume: 1-5 µL.[10]

    • Column Temperature: 40°C.[10]

  • Standard and Sample Preparation:

    • Follow a similar procedure as for the HPLC method, ensuring the concentrations are appropriate for the higher sensitivity of the UPLC system.

  • System Suitability:

    • System suitability criteria are generally stricter for UPLC methods due to higher efficiency.

    • Tailing Factor: The tailing factor for the Pantoprazole peak should not be more than 2.0.[11]

    • Relative Standard Deviation (RSD): The RSD of the peak area for replicate injections should be less than 1.0%.[10] Higher theoretical plate counts are also expected compared to HPLC.

References

Comparative study of different detectors (UV, DAD, MS) for Pantoprazole impurity analysis.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, protocols, and data for selecting the optimal analytical detector in pharmaceutical quality control.

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Pantoprazole is critical for ensuring drug safety and efficacy. The choice of an analytical detector plays a pivotal role in the sensitivity, selectivity, and overall reliability of the impurity profiling method. This guide provides a comprehensive comparison of three commonly used detectors in conjunction with High-Performance Liquid Chromatography (HPLC): Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for analyzing Pantoprazole impurities, offering high resolution and sensitivity for separating process-related impurities and degradation products.[1] When coupled with various detectors, these techniques provide a powerful tool for pharmaceutical analysis. While a validated HPLC or UPLC method with UV or DAD detection may be adequate for routine quality control, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable during drug development and stability studies where the identification of unknown degradation products is crucial.[1] LC-MS combines the separation capabilities of chromatography with the mass-analyzing power of mass spectrometry, yielding molecular weight and fragmentation data essential for impurity characterization.[1]

Performance Comparison of Detectors

The selection of a detector significantly influences the performance of the analytical method for Pantoprazole and its impurities, such as Pantoprazole N-oxide.[2] The following table summarizes the quantitative performance of UV-Vis/DAD and LC-MS/MS detectors based on published analytical methods.

Detector TypeAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Limitations
UV-Vis / DAD Pantoprazole & Impurities0.043 - 0.25 µg/mL[2][3]0.13 - 1.48 µg/mL[2][3]5 - 50 µg/mL[2]Cost-effective, robust, widely available.[2]Lower sensitivity compared to MS, potential for interference from co-eluting compounds.[2]
LC-MS/MS Pantoprazole~5 ng/mL[2]-5 - 5000 ng/mL[2]High sensitivity and selectivity, provides structural information.Higher cost and complexity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on established literature for the analysis of Pantoprazole impurities.

Method 1: HPLC with UV/DAD Detection

This method is suitable for the routine quality control of Pantoprazole and the determination of its process-related impurities.

  • Column: Hypersil ODS C18 column.[2]

  • Mobile Phase: A gradient elution using 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724).[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 290 nm.[1]

  • Sample Preparation: Accurately weigh a suitable amount of Pantoprazole, dissolve in a diluent (e.g., a mixture of acetonitrile and 0.1 M sodium hydroxide), sonicate, and filter before injection.[2]

Method 2: LC-MS/MS Detection

This method is highly sensitive and specific, making it ideal for the trace analysis of impurities and for structural elucidation.

  • Column: A suitable C18 column, such as a Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm).[1]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).[2]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[2]

    • Transitions: For Pantoprazole, the transition monitored is m/z 384.1 → 200.0.[2] Specific transitions for each impurity need to be determined during method development.

  • Sample Preparation: For plasma samples, a simple protein precipitation with an organic solvent like methanol (B129727) is often employed.[2]

Visualizing the Workflow and Detector Comparison

To better understand the analytical process and the comparative aspects of the detectors, the following diagrams illustrate the general workflow for Pantoprazole impurity profiling and a logical comparison of the detector characteristics.

Pantoprazole_Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Weighing Weighing Dissolution Dissolution & Sonication Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC Detection Detection (UV/DAD/MS) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Identification Impurity Identification (MS data) Integration->Identification Report Impurity Profile Report Identification->Report

Caption: General workflow for Pantoprazole impurity profiling.

Detector_Comparison cluster_uv_dad UV/DAD Detectors cluster_ms MS Detector cluster_choice Application UV_DAD UV / DAD UV_DAD_Advantages Advantages: - Cost-effective - Robust - Widely available UV_DAD->UV_DAD_Advantages Strengths UV_DAD_Limitations Limitations: - Lower sensitivity - Potential interference UV_DAD->UV_DAD_Limitations Weaknesses Routine_QC Routine Quality Control UV_DAD->Routine_QC MS Mass Spectrometry (MS) MS_Advantages Advantages: - High sensitivity - High selectivity - Structural elucidation MS->MS_Advantages Strengths MS_Limitations Limitations: - Higher cost - Higher complexity MS->MS_Limitations Weaknesses Dev_Stability Development & Stability Studies MS->Dev_Stability

Caption: Logical comparison of UV/DAD and MS detectors.

References

A Comparative Guide to the Quantification of Pantoprazole Impurity A: Linearity, Accuracy, and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring the safety and efficacy of therapeutic products. This guide provides an objective comparison of analytical methodologies for the quantification of Pantoprazole (B1678409) Impurity A, a known related substance of the proton pump inhibitor Pantoprazole. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, supported by experimental data from various studies.

The most prevalent analytical techniques for the determination of Pantoprazole and its related impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1] These methods offer the high resolution and sensitivity required for separating and quantifying impurities. For enhanced specificity and the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized.[1][2]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for quantifying Pantoprazole Impurity A is often guided by the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling during development. The following tables summarize the linearity, accuracy, and precision data for Pantoprazole impurity quantification using different analytical techniques, as reported in scientific literature.

Table 1: Linearity of Analytical Methods for Pantoprazole Impurity Quantification

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Source(s)
HPLC0.1 - 2.0> 0.999[3][4]
HPLC0.03 - 2.27> 0.99[5]
UPLC0.03 - 2.27> 0.99[5]
LC-MS/MSLOQ - 9.0 ppmNot explicitly stated for Impurity A, but >0.999 for other impurities[2][6]

Table 2: Accuracy (% Recovery) of Analytical Methods for Pantoprazole Impurity Quantification

Analytical MethodRecovery Range (%)Source(s)
HPLC97.9 - 103[3][4]
HPLC95.0 - 105.0[5]
UPLC95.0 - 105.0[5]
LC-MS/MS96.3 - 104.3 (for genotoxic impurities)[2]
HPLC97.6 - 105.8[7][8]

Table 3: Precision (% RSD) of Analytical Methods for Pantoprazole Impurity Quantification

Analytical MethodRepeatability (% RSD)Intermediate Precision (% RSD)Source(s)
HPLC< 1.5< 1.5[6]
HPLC< 10< 10[9]
UPLC< 2< 2[5]
LC-MS/MS< 3.5Not Specified[6]
HPLC0.55 - 1.90Not Specified[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on published literature for the analysis of Pantoprazole and its impurities.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This method is a stability-indicating assay for the determination of process-related impurities in Pantoprazole.[3][4]

  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size)[1][3][4]

  • Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 7.0)[1][3][4]

  • Mobile Phase B: Acetonitrile[1][3][4]

  • Gradient Program: A time-based gradient elution is employed to ensure adequate separation.[1]

  • Flow Rate: 1.0 mL/min[1][3][4][9]

  • Detection: UV at 290 nm[1][3][4][9]

  • Column Temperature: Ambient or 30°C[1][10]

  • Injection Volume: 20 µL[1]

  • Diluent: A mixture of acetonitrile (B52724) and 0.1 M sodium hydroxide (B78521) (50:50, v/v) has been used.[1]

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers a faster analysis time compared to conventional HPLC.[5]

  • Column: Restek Ultra Biphenyl (100 × 2.1 mm, 3.0 µm)[5]

  • Mobile Phase: A mixture of potassium dihydrogen/dipotassium hydrogen phosphate buffer (pH 7.40) and acetonitrile (65:35, v/v)[5]

  • Flow Rate: 0.25 mL/min[5]

  • Detection: UV at 290 nm[5]

  • Injection Volume: 3.5 µL[5]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This technique provides high sensitivity and selectivity, making it suitable for detecting trace-level impurities.[2][6]

  • Chromatographic System: A liquid chromatograph coupled with a triple quadrupole mass spectrometer.[6]

  • Column: Purosphere star RP 18 e (100 mm × 4.6 mm, 3.0 µm)[1]

  • Mobile Phase A: 0.1% formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Program: A rapid gradient program is utilized.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Ionization: Positive ion electrospray ionization (ESI+)[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode[1]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the quantification of this compound.

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis A Weighing of Pantoprazole Sample B Dissolution in Diluent A->B C Sonication & Dilution to Final Concentration B->C D Injection into HPLC/UPLC System C->D E Separation on Analytical Column D->E F Detection (UV or MS) E->F G Chromatogram Acquisition F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Calculation of Linearity, Accuracy, & Precision I->J K Final Report Generation J->K Reporting

Caption: General workflow for quantifying this compound.

References

Robustness in Action: A Comparative Guide to Analytical Methods for Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the robustness of an analytical method is a critical attribute, ensuring its reliability under the variable conditions of routine use. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Pantoprazole (B1678409) Impurity A, with a focus on the robustness of these techniques. The data and protocols presented herein are synthesized from published research to aid researchers, scientists, and drug development professionals in selecting and implementing a resilient analytical strategy.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for quantifying Pantoprazole and its impurities.[1] Robustness testing for these methods involves intentionally varying critical parameters to assess the method's capacity to remain unaffected.[2] Key parameters often evaluated include the pH of the mobile phase buffer, the composition of the mobile phase, column temperature, and flow rate.[3]

Forced degradation studies are a crucial component of robustness assessment, exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light to demonstrate the stability-indicating nature of the analytical method.[4][5] In the case of Pantoprazole, significant degradation is observed under acidic and oxidative conditions, leading to the formation of specific impurities, including the sulfone and sulfide (B99878) derivatives.[5][6] The drug exhibits greater stability under alkaline and dry heat conditions.[5][6]

The following tables summarize the performance and robustness data from various studies on the analysis of Pantoprazole and its impurities.

Table 1: Comparison of HPLC and UPLC Method Performance for Pantoprazole Impurity Analysis

ParameterHPLC Method 1[6]HPLC Method 2[7]UPLC Method[1]
Column Hypersil ODS (250 x 4.6 mm, 5 µm)Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient with 0.01 M phosphate (B84403) buffer (pH 7.0) and Acetonitrile (B52724)Gradient with 0.01 M ammonium (B1175870) acetate (B1210297) (pH 4.5) and AcetonitrileGradient with 0.01 M Di-Basic Ammonium Phosphate buffer (pH 7.5) and Acetonitrile:Methanol (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at 290 nmUV at 290 nmUV at 290 nm
Limit of Detection (LOD) 0.043-0.047 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.13-0.14 µg/mL0.099-1.48 µg/mLNot Reported
Recovery 97.9-103%97.6-105.8%Not Reported

Table 2: Robustness Testing Parameters and Outcomes

Parameter VariedVariationHPLC Method 1[6]HPLC Method 2[8]
Flow Rate ± 10%Method remains robustMethod remains robust
Column Oven Temperature ± 5 °CMethod remains robustMethod remains robust
pH of Buffer Solution ± 0.2Method remains robustIncreased %RSD, but within acceptable limits
Detector Wavelength ± 5 nmMethod remains robustNot Reported
Mobile Phase Composition ± 2%Method remains robustNot Reported

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. The following protocols are based on established and published methods for the analysis of Pantoprazole and its impurities.

Protocol 1: HPLC Method for Process-Related Impurities[6]
  • Column: Hypersil ODS (250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.01 M phosphate buffer (pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient program is employed to ensure adequate separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Diluent: A mixture of acetonitrile and 0.1 M sodium hydroxide (B78521) (50:50, v/v)

Protocol 2: Forced Degradation Study[4]
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Pantoprazole in methanol.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl and heat at 80°C for 8 hours. Cool and neutralize with 1M NaOH before dilution with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH and heat at 80°C for 8 hours. Cool and neutralize with 1M HCl before dilution with the mobile phase.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 30% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) and cool white fluorescent light for an extended period.

Visualization of Robustness Testing Workflow

The following diagram illustrates the logical workflow of a typical robustness study for an analytical method.

Robustness_Testing_Workflow cluster_0 Method Development & Validation cluster_1 Execution cluster_2 Data Analysis & Evaluation cluster_3 Conclusion start Optimized Analytical Method params Identify Critical Method Parameters (e.g., pH, Temp, Flow Rate) start->params design Design Robustness Study (e.g., One-factor-at-a-time, DoE) params->design variation Introduce Deliberate Variations to Critical Parameters design->variation analysis Analyze Samples Under Varied Conditions variation->analysis results Collect and Analyze Data (e.g., Retention Time, Peak Area, Resolution) analysis->results sst Evaluate System Suitability Parameters results->sst compare Compare Results with Nominal Conditions sst->compare conclusion Determine Method Robustness compare->conclusion report Report Findings and Define Method Operating Ranges conclusion->report

Caption: Workflow for robustness testing of an analytical method.

References

Safety Operating Guide

Proper Disposal of Pantoprazole Impurity A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical impurities are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of Pantoprazole Impurity A, also known as Pantoprazole Sulfone, a known metabolite and impurity of the proton pump inhibitor Pantoprazole. Adherence to these procedures is critical for minimizing health risks and environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound (CAS No. 127780-16-9). The compound is classified as harmful if swallowed.[1][2] Standard laboratory personal protective equipment (PPE) should be worn at all times. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

ParameterValue/GuidelineSource
Chemical Name 5-(Difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole[3][4][5]
CAS Number 127780-16-9[3][4][5]
Hazard Classification Acute Toxicity, Oral, Category 4 (Harmful if swallowed)[1][2]
Recommended Disposal Method Incineration at an approved waste disposal plant[2][6]
General Incineration Temperature Primary Chamber: 800-1000°C; Secondary Chamber: 1000-1250°C[7][8]
Hazardous Waste Manifest Required for off-site treatment and disposal[9][10]
Manifest Code (in lieu of all waste codes) "PHARMS" may be used in item 13 of the manifest[11]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company. This ensures the complete destruction of the compound, rendering it inactive and non-harmful.[11]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, must be treated as hazardous waste.

  • Segregate this waste stream from other laboratory waste to prevent accidental chemical reactions.

2. Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap for collecting the waste.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "Pantoprazole Sulfone," the CAS number "127780-16-9," and the appropriate hazard symbol (e.g., GHS07 for acute toxicity).[1]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Ensure that a hazardous waste manifest is completed for the transport of the waste.[9][10] This document tracks the waste from its point of generation to its final disposal facility.

5. Documentation:

  • Retain a copy of the signed hazardous waste manifest for at least three years, as required by regulations.[12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound Start Generation of This compound Waste Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Contact_EHS Contact EHS or Waste Vendor Store->Contact_EHS Manifest Complete Hazardous Waste Manifest Contact_EHS->Manifest Transport Transport by Licensed Hauler Manifest->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate End Disposal Complete Incinerate->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of public health and the environment.

References

Essential Safety and Operational Guide for Handling Pantoprazole Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients (APIs) and their impurities. This guide provides essential safety and logistical information for the handling of Pantoprazole Impurity A, also known as Pantoprazole Sulfone (CAS Number: 127780-16-9). Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Occupational Exposure

Pantoprazole and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some formulations are also considered to have carcinogenic potential.[1][3] Due to the lack of a specific official Occupational Exposure Limit (OEL) for this compound, a conservative approach based on Occupational Exposure Banding for potent pharmaceutical compounds is recommended. This involves handling the compound in a manner that assumes high potency and toxicity.

Quantitative Data Summary

As no specific OEL is available for this compound, the following table outlines a general framework for handling potent compounds, which should be applied to this substance.

Hazard CategoryOEL Range (8-hour TWA)Compound PropertiesRecommended Laboratory Controls
Category 3 0.03-10 µg/m³Toxic and/or high pharmacological activity.Primary Controls: Use of a certified chemical fume hood or ventilated balance enclosure is mandatory. Secondary Controls: Lab coat, safety glasses, and appropriate chemical-resistant gloves are required. Sleeve protectors should be considered.
Category 4 < 0.03 µg/m³Extremely toxic and/or very high pharmacological activity.Primary Controls: Isolation technology, such as a glove box or a vented balance safety enclosure, is necessary. Secondary Controls: Full protective suit, double gloving, and respiratory protection may be required based on risk assessment.

Given the hazard profile of Pantoprazole and its derivatives, it is recommended to handle this compound under conditions aligned with at least Category 3.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure when handling this compound.[1]

PPE CategorySpecific RequirementsRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[1]To prevent skin contact with the potentially harmful compound. Gloves must be inspected prior to use and changed immediately upon contamination.[4]
Eye and Face Protection Tightly fitting safety goggles with side-shields and a face shield.[1][4]Mandatory to protect from dust or splashes, offering full facial protection.[1]
Body Protection A fully buttoned, long-sleeved laboratory coat. For larger quantities or higher splash risk, chemical-resistant coveralls should be worn.[1]To protect skin and personal clothing from contamination.[4]
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation.[1] If there is a risk of generating dust or aerosols outside of a fume hood, a respirator (e.g., N95 or higher) is necessary.[1][3]To prevent inhalation of the compound, which is potentially harmful.[1]
Foot Protection Closed-toe shoes.[1]To protect feet from potential spills.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed.[2] Recommended long-term storage may be at -20°C.[2]

Handling and Use in Experiments
  • Preparation: Before handling, ensure the chemical fume hood is operational and certified.[1] Prepare all necessary equipment and materials to minimize movement and potential for spills.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Conduct all manipulations, including weighing and transferring of the solid compound, within the certified chemical fume hood.[1] Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Minimizing Dust: Handle the compound carefully to minimize the generation of dust and aerosols.[1][5]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.[1]

Spill and Leak Procedures
  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]

  • Contain: Contain the spill using appropriate absorbent materials, avoiding actions that could generate dust.[1]

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area thoroughly to remove any residual contamination.[1][4]

Disposal Plan
  • Waste Collection: Collect all waste materials, including contaminated gloves, pipette tips, and absorbent materials, in a designated and clearly labeled hazardous waste container.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste".[1]

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending disposal.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste disposal company.[1] This ensures compliance with all local, state, and federal regulations.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Container Store Store Securely in Designated Area Receive->Store Prep_Work Prepare Workspace (Certified Fume Hood) Store->Prep_Work Don_PPE Don All Required PPE Prep_Work->Don_PPE Weigh Weigh & Transfer in Fume Hood Don_PPE->Weigh Experiment Conduct Experiment Weigh->Experiment Decon Decontaminate Equipment & Surfaces Experiment->Decon Spill Spill Occurs Doff_PPE Doff & Dispose of Contaminated PPE Decon->Doff_PPE Waste Collect Waste in Labeled Container Doff_PPE->Waste Dispose Arrange for Licensed Hazardous Waste Disposal Waste->Dispose Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill (Avoid Dust) Evacuate->Contain Clean Clean & Decontaminate Contain->Clean Report Report Incident Clean->Report Report->Waste

A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.